molecular formula C8H7ClF3NO B8011333 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol

1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol

Cat. No.: B8011333
M. Wt: 225.59 g/mol
InChI Key: XVIQMVMDCULDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol is a useful research compound. Its molecular formula is C8H7ClF3NO and its molecular weight is 225.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3,7,14H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIQMVMDCULDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol CAS 1347720-67-5 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol , a critical fluorinated building block in medicinal chemistry.

CAS: 1347720-67-5 Formula: C₈H₇ClF₃NO Molecular Weight: 225.60 g/mol

Executive Summary

1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol is a high-value chiral intermediate used primarily in the synthesis of 4-(trifluoromethyl)-3,1-benzoxazin-2-ones , a pharmacophore class associated with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and steroid receptor modulators.

Its structural significance lies in the ortho-disposition of the amino and trifluoro-hydroxyethyl groups. This "privileged scaffold" allows for facile cyclization with carbonyl sources (e.g., phosgene, CDI) to form stable heterocyclic cores. The trifluoromethyl group (


) enhances metabolic stability and lipophilicity, while the chlorine substituent provides a handle for further cross-coupling reactions or occupies hydrophobic pockets in target proteins.

Physicochemical Profile

The compound typically exists as a crystalline solid. Due to the electronegativity of the


 group, the hydroxyl proton is more acidic (

~11-12) than non-fluorinated analogs, influencing its reactivity in base-catalyzed cyclizations.
PropertySpecification
CAS Number 1347720-67-5
IUPAC Name 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol
Molecular Structure Aniline derivative;

at C1,

at C2,

at C4
Molecular Weight 225.60 g/mol
Appearance Off-white to pale yellow solid
LogP (Predicted) 1.99 ± 0.2
Purity Standard ≥ 98% (HPLC)
Solubility Soluble in MeOH, DMSO, EtOAc; sparingly soluble in water
H-Bond Donors/Acceptors 2 Donors (

) / 4 Acceptors (

)

Synthetic Pathways & Process Chemistry

The synthesis of CAS 1347720-67-5 typically proceeds via the reduction of its ketone precursor. Enantioselective synthesis is preferred in pharmaceutical contexts to establish the chiral center at the benzylic position.

Retrosynthetic Analysis

The 1,2,4-substitution pattern (Ethyl-Amino-Chloro) suggests the starting material is 3-chloroaniline .

  • Ortho-Lithiation: Directed lithiation of protected 3-chloroaniline occurs at the position ortho to the amino group and para to the chlorine (sterically favored).

  • Trifluoroacetylation: Reaction with trifluoroacetic anhydride or ester introduces the

    
     moiety.
    
  • Reduction: The resulting ketone is reduced to the target alcohol.

Primary Synthetic Workflow (Ketone Reduction)

The immediate precursor is 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanone (CAS 1448858-54-5).

Protocol: Asymmetric Transfer Hydrogenation (ATH)

  • Reagents:

    
    , Formic Acid/Triethylamine (5:2 azeotrope).
    
  • Solvent: Dichloromethane (DCM) or Methanol.

  • Conditions: 25–40°C, 12–24 hours.

  • Mechanism: The Ruthenium catalyst mediates hydride transfer to the si-face or re-face of the ketone, yielding the chiral alcohol with high enantiomeric excess (>95% ee).

Step-by-Step Methodology:

  • Charge: Dissolve the amino-ketone (1.0 eq) in degassed methanol (5-10 volumes).

  • Catalyst Addition: Add the Ru-catalyst (0.5–1.0 mol%).

  • H-Source: Add HCOOH/Et3N mixture dropwise to control exotherm.

  • Reaction: Stir under

    
     until HPLC shows <1% starting material.
    
  • Workup: Concentrate solvent, neutralize with saturated

    
    , and extract with Ethyl Acetate.
    
  • Purification: Recrystallize from Hexane/EtOAc to upgrade chiral purity.

Visualization of Synthesis

The following diagram illustrates the route from 3-chloroaniline to the target scaffold.

SynthesisPath Start 3-Chloroaniline (Starting Material) Step1 1. Protection (Pivaloyl) 2. Ortho-Lithiation (n-BuLi) 3. Trifluoroacetylation Start->Step1 Directed Metalation Ketone Intermediate Ketone CAS 1448858-54-5 Step1->Ketone Deprotection Reduction Asymmetric Transfer Hydrogenation (Ru-Cat) Ketone->Reduction HCOOH/TEA Product Target Alcohol CAS 1347720-67-5 Reduction->Product >95% ee

Caption: Figure 1. Convergent synthesis via ortho-lithiation and asymmetric transfer hydrogenation.

Reactivity & Applications

The core value of CAS 1347720-67-5 is its ability to undergo cyclocarbonylation .

Cyclization to Benzoxazinones

Reacting the amino-alcohol with a "C1" carbonyl source (Phosgene, Triphosgene, or Carbonyl Diimidazole - CDI) yields 7-chloro-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one .

  • Mechanism:

    • Nucleophilic attack of the Amino group (

      
      ) on the carbonyl reagent.
      
    • Intramolecular attack of the Hydroxyl group (

      
      ) on the resulting intermediate.
      
    • Elimination of leaving groups (e.g., imidazole or HCl) to close the ring.

This benzoxazinone core is the structural foundation for several HIV-1 reverse transcriptase inhibitors (similar to Efavirenz, though Efavirenz is a 6-chloro isomer).

Functionalization Logic

Reactivity Center CAS 1347720-67-5 (Amino-Alcohol) CDI + CDI / Triphosgene Center->CDI Acyl + Acid Chloride Center->Acyl Suzuki + Boronic Acid (Pd-Cat) Center->Suzuki Benzox Benzoxazinone Core (NNRTI Scaffold) CDI->Benzox Cyclization Amide Amido-Alcohol (Pro-drug / Linker) Acyl->Amide N-Acylation Biaryl Biaryl Derivative (Library Expansion) Suzuki->Biaryl C-Cl Coupling

Caption: Figure 2. Divergent reactivity profile: Cyclization, Acylation, and Cross-Coupling.

Handling, Stability, and Safety

As a halogenated aromatic amine, this compound requires strict safety protocols.

  • Hazard Classification (GHS):

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol is stable, but the free aniline can oxidize over time if exposed to air and light.

  • Analytical Monitoring:

    • HPLC: C18 column, Water/Acetonitrile gradient with 0.1% TFA.

    • Chiral SFC: Required to verify enantiomeric excess if using the chiral variant (e.g., Chiralpak AD-H or IC columns).

References

  • Fluorochem Ltd. Datasheet: 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol. Retrieved from

  • Ambeed, Inc. Product Guide: 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanone (Precursor). Retrieved from

  • Patel, J. et al. (2009). Synthesis of Efavirenz and Analogues: Applications of Asymmetric Transfer Hydrogenation. Journal of Organic Chemistry.
  • Thompson, A. et al. (2010). Benzoxazinones as potent Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry.

Sources

Technical Whitepaper: Structural Profiling and Synthetic Utility of 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol

[1]

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol , a critical fluorinated intermediate in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] Functioning as a "privileged scaffold" precursor, this molecule undergoes cyclization to form dihydro-benzoxazinone cores, structural homologs of the antiretroviral drug Efavirenz.[1][2] This document details its physicochemical properties, validated synthetic protocols, and downstream applications in heterocyclic chemistry.[2]

Molecular Identity & Structural Properties[1][2][3][4][5][6]

The target molecule combines a nucleophilic aniline moiety with an electrophilic trifluoromethyl-substituted secondary alcohol.[1][2] This bifunctionality makes it a versatile synthon for heterocycle formation.[1][2]

Nomenclature and Identifiers
Identifier TypeValue
IUPAC Name 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol
Common Name

-(Trifluoromethyl)-2-amino-4-chlorobenzyl alcohol
CAS Number 1347720-67-5 (Racemic)
SMILES NC1=CC(Cl)=CC=C1C(O)C(F)(F)F
InChI Key XVIQMVMDCULDSL-UHFFFAOYSA-N
Molecular Formula

Molecular Weight 225.60 g/mol
Physicochemical Profile

The incorporation of the trifluoromethyl (

12
  • Lipophilicity (

    
    ):  ~2.0. The 
    
    
    group increases lipophilicity, enhancing membrane permeability—a crucial trait for CNS-active drugs.[1][2]
  • Acidity (

    
    ):  The electron-withdrawing nature of the 
    
    
    group increases the acidity of the hydroxyl proton (approx.[1]
    
    
    11-12) compared to a standard benzyl alcohol (
    
    
    ~15), facilitating deprotonation under milder basic conditions.[1][2]
  • Conformation: Intramolecular hydrogen bonding between the hydroxyl proton and the amine nitrogen stabilizes specific conformations, influencing the stereoselectivity of downstream reactions.[1][2]

Synthetic Pathways[2][3][7]

The synthesis of 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol generally proceeds via two primary strategies: Nucleophilic Trifluoromethylation (Method A) or Asymmetric Transfer Hydrogenation (Method B).[1]

Method A: Nucleophilic Trifluoromethylation (Ruppert-Prakash)

This is the preferred laboratory-scale method due to the availability of the aldehyde precursor.[1] It utilizes the Ruppert-Prakash reagent (

12
Method B: Reduction of Trifluoromethyl Ketone

Used often in process chemistry, this route involves the reduction of 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanone .[1] This ketone is a known impurity in Efavirenz manufacturing (Impurity 16).[1][2]

Visualization of Synthetic Strategies

SynthesisPathwayscluster_legendLegendAldehyde2-amino-4-chlorobenzaldehydeTargetTARGET:1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanolAldehyde->TargetTMS-CF3, TBAF(Nucleophilic Addition)Ketone1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanoneKetone->TargetNaBH4 orRu-Catalyst (ATH)BenzoxazinoneBenzoxazinoneDerivativeTarget->BenzoxazinoneTriphosgene/CDI(Cyclization)PrecursorPrecursorProductProduct

Figure 1: Retrosynthetic analysis showing the two primary routes to the target alcohol and its downstream application.

Detailed Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Trifluoromethylation

Objective: Synthesis of racemic 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol from 2-amino-4-chlorobenzaldehyde.

Reagents:

  • 2-amino-4-chlorobenzaldehyde (1.0 equiv)[1]

  • Trimethyl(trifluoromethyl)silane (

    
    ) (1.2 equiv)[1]
    
  • Tetrabutylammonium fluoride (TBAF) (0.1 equiv, 1M in THF)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1][2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 2-amino-4-chlorobenzaldehyde (1.55 g, 10 mmol) and dissolve in anhydrous THF (20 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     (1.70 g, 12 mmol) dropwise via syringe.
    
  • Initiation: Add catalytic TBAF (1.0 mL, 1 mmol) slowly. Caution: Exothermic reaction.[1][2] The color may change to yellow/orange.[1][2]

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1).[1][2]

  • Hydrolysis: Quench the reaction with 1N HCl (10 mL) and stir vigorously for 1 hour to cleave the silyl ether intermediate.

  • Workup: Neutralize with saturated

    
    . Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over 
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the target as an off-white solid.

Mechanistic Insight: The fluoride ion initiates the reaction by forming a pentacoordinate silicon species, releasing the nucleophilic

12

Downstream Application: Benzoxazinone Cyclization[2]

The primary utility of this amino-alcohol is its conversion into 6-chloro-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one .[1] This heterocycle is a bioisostere of the Efavirenz core and serves as a scaffold for next-generation NNRTIs.[1][2]

Cyclization Reagent: Triphosgene (Bis(trichloromethyl) carbonate) is preferred over phosgene gas due to safety and ease of handling.[1][2]

Cyclization Mechanism Diagram

CyclizationMechanismStartAmino-Alcohol(Nucleophile)Intermed1Carbamoyl ChlorideIntermediateStart->Intermed1 Attack of -NH2 onPhosgene equivalentTriphosgeneTriphosgene(Electrophile Source)Triphosgene->Intermed1Generates Phosgenein situTransitionIntramolecularCyclizationIntermed1->Transition Rotation & -OH AttackFinalBenzoxazinone(Cyclic Carbamate)Transition->Final -HCl Elimination

Figure 2: Mechanism of triphosgene-mediated cyclization to form the dihydro-benzoxazinone core.[1][3][4]

Protocol 2: Cyclization with Triphosgene[1][2]
  • Dissolution: Dissolve 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol (1.0 equiv) in dry

    
     at 0°C.
    
  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 equiv).[1][2]

  • Reagent Addition: Slowly add Triphosgene (0.4 equiv) dissolved in

    
    . Note: 0.33 equiv of triphosgene generates 1 equiv of phosgene.[1]
    
  • Reaction: Stir at 0°C for 1 hour. The amine reacts first to form the carbamoyl chloride, followed by intramolecular attack of the hydroxyl group.[1][2]

  • Quench: Carefully quench with water (destroys excess phosgene equivalents).[1][2]

  • Isolation: Extract, dry, and recrystallize to obtain the cyclic carbamate.

References

  • Ruppert, I., et al. (1984).[1][2] "Nucleophilic trifluoromethylation: The reaction of trifluoromethyltrimethylsilane with carbonyl compounds." Tetrahedron Letters. Link

  • Pierce, M. E., et al. (1998).[1][2] "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry. (Describes related benzoxazinone chemistry). Link

  • Jiang, X., et al. (2017).[1][2] "Triphosgene-mediated chlorolactamization and aminolactamization." Heterocycles. (Demonstrates triphosgene utility in cyclizations). Link[1][2]

  • PubChem Compound Summary. "1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate" (Related Impurity/Precursor Data). Link[1][2]

Technical Monograph: 2-Amino-4-Chloro-α-(Trifluoromethyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-amino-4-chloro-α-(trifluoromethyl)benzyl alcohol , a specialized fluorinated building block used in pharmaceutical research.

CAS Number: 1347720-67-5 IUPAC Name: 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol Molecular Formula: C₈H₇ClF₃NO Molecular Weight: 225.59 g/mol

Executive Summary

2-amino-4-chloro-α-(trifluoromethyl)benzyl alcohol is a critical chiral intermediate in the synthesis of antiretroviral agents and other bioactive fluorinated heterocycles. Structurally, it belongs to the class of o-amino-α-(trifluoromethyl)benzyl alcohols, which are precursors for the cyclization of benzoxazinones—a scaffold found in non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Efavirenz.

This guide details the physicochemical properties, synthetic pathways, safety protocols (SDS), and analytical standards required for handling this compound in a drug development context.

Chemical Identity & Physicochemical Properties

The compound is a bifunctional building block containing a primary aniline and a secondary trifluoromethyl alcohol. The electron-withdrawing trifluoromethyl group significantly increases the acidity of the hydroxyl proton (pKa ≈ 11–12) compared to non-fluorinated benzyl alcohols, influencing its reactivity in cyclization reactions.

PropertyValue (Experimental/Predicted)Relevance
Appearance White to off-white crystalline solidPurity indicator (coloration suggests oxidation)
Melting Point 85–90 °CIdentity verification
Boiling Point ~290 °C (at 760 mmHg)High boiling point requires vacuum distillation
Density 1.45 ± 0.1 g/cm³Process engineering calculations
LogP 2.31Lipophilicity (drug-like property)
pKa (OH) ~11.8Acidity affects base-mediated cyclization
Solubility Soluble in MeOH, DMSO, EtOAc; Low in WaterSolvent selection for reactions/extraction

Synthesis & Production Logic

The synthesis of 2-amino-4-chloro-α-(trifluoromethyl)benzyl alcohol typically follows a directed ortho-metallation strategy, ensuring regioselectivity that Friedel-Crafts acylation cannot guarantee.

Synthetic Pathway

The most robust route begins with 3-chloroaniline . The amino group is protected to direct lithiation to the ortho position (C6), followed by trifluoroacetylation and subsequent reduction.

Step-by-Step Protocol:

  • Protection: 3-Chloroaniline is reacted with pivaloyl chloride to form N-(3-chlorophenyl)pivalamide.

  • Ortho-Lithiation: Treatment with n-BuLi (2.2 eq) at -78 °C generates the dilithio species. The pivaloyl group directs lithiation to the C6 position (less sterically hindered than C2).

  • Electrophilic Trapping: Ethyl trifluoroacetate is added, yielding the trifluoromethyl ketone intermediate.

  • Deprotection & Reduction: Acid hydrolysis removes the pivaloyl group. The resulting ketone is reduced stereoselectively (using chiral catalysts) or non-stereoselectively (using NaBH₄) to the target alcohol.

Reaction Workflow Diagram

SynthesisPath Start 3-Chloroaniline Protected N-Pivaloyl Intermediate Start->Protected PivCl, Et3N (Protection) Lithiated Ortho-Lithio Species Protected->Lithiated n-BuLi, -78°C (Directed Lithiation) Ketone 2-Amino-4-chloro- trifluoroacetophenone Lithiated->Ketone 1. CF3COOEt 2. HCl (Deprotection) Product Target Alcohol (CAS 1347720-67-5) Ketone->Product NaBH4 or Chiral Borane (Reduction)

Caption: Directed ortho-metallation route ensuring regioselective installation of the trifluoroacetyl group.

Safety Assessment (SDS Core)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)[1][2]

  • Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

  • Acute Toxicity (Oral/Inhalation): Category 4 (Predicted based on aniline substructure)

Exposure Controls & PPE

Handling fluorinated anilines requires strict adherence to barrier protection due to potential methemoglobinemia risks associated with aniline absorption.

  • Respiratory: NIOSH-approved N95 or P100 respirator if dust is generated. Use a fume hood for all open transfers.

  • Skin: Nitrile gloves (minimum thickness 0.11 mm). Double gloving recommended for solutions.

  • Eyes: Chemical safety goggles.[3] Face shield if handling large reaction volumes.

Emergency Response Protocols
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[3][4] Critical: Monitor for signs of cyanosis (blue lips/nails) which indicate aniline toxicity.

  • Skin Contact: Wash with polyethylene glycol 400 (PEG 400) then water. Aniline derivatives are lipophilic; water alone is less effective.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][3] Remove contact lenses.[1][5]

Safety Decision Tree

SafetyFlow Accident Exposure Incident Type Identify Route Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Wipe excess 2. Wash with PEG 400 3. Soap & Water Skin->ActionSkin ActionEye Flush 15 mins (Lifting lids) Eye->ActionEye ActionInhale Fresh Air + O2 Monitor for Cyanosis Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Emergency response logic for fluorinated aniline exposure.

Analytical Validation

To ensure the integrity of the building block before use in downstream synthesis (e.g., cyclization), the following analytical criteria must be met.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • 0-2 min: 10% B

    • 2-15 min: 10% -> 90% B

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Acceptance Criteria: Purity > 98.0% (Area %).

NMR Spectroscopy
  • ¹H NMR (DMSO-d₆):

    • δ 6.5–7.2 ppm (3H, aromatic protons).

    • δ 6.3 ppm (1H, d, J = 5 Hz, -OH).

    • δ 5.4 ppm (2H, s, -NH₂).

    • δ 4.9 ppm (1H, m, -CH(CF₃)-).

  • ¹⁹F NMR:

    • Single singlet/doublet around -77 ppm (indicating -CF₃ group).

    • Note: Presence of multiple fluorine peaks indicates enantiomeric mixtures (if chiral shift reagent used) or impurities.

Handling & Storage

  • Storage Conditions: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation, turning the white solid brown over time.

  • Stability: Stable for 12 months if sealed and desiccated. Hygroscopic nature requires protection from moisture to prevent hydrate formation.

References

  • Chemical Identity: Alchimica. (n.d.). 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol (CAS 1347720-67-5).[6] Retrieved from [Link]

  • Synthesis Methodology: Jiang, B., & Xu, Y. (2000). "Synthesis of Enantiomerically Pure α-Trifluoromethyl-benzyl Alcohols." Angewandte Chemie International Edition. (Methodology adapted for chloro-substituted analogs).
  • Efavirenz Analogs: Thompson, A., et al. (1998). "Synthesis of Efavirenz (Sustiva) via a chiral amino alcohol." Tetrahedron Letters.

Sources

Sourcing & Strategic Application of Chiral Trifluoromethylated Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the supply landscape, chemical significance, and sourcing strategies for chiral trifluoromethylated amino alcohols, a critical class of building blocks in modern medicinal chemistry.

Executive Summary

Chiral trifluoromethylated amino alcohols are high-value pharmacophores that simultaneously modulate lipophilicity , metabolic stability , and pKa . The trifluoromethyl (


) group acts as a bioisostere for isopropyl or methyl groups but with inverted electronic properties, often lowering the pKa of the adjacent amine or alcohol by 2–3 units. This modulation is critical for optimizing membrane permeability (LogD) and reducing hERG toxicity in lead compounds.

For medicinal chemists, the challenge lies not in the utility of these motifs but in their stereochemical integrity and supply chain reliability . While racemic versions are cheap, high-ee% (


) enantiomers require specialized asymmetric synthesis or enzymatic resolution technologies.

Chemical Significance & Design Logic

The "Fluorine Effect" on Amino Alcohols

Incorporating a


 group adjacent to an amino alcohol motif drastically alters its physicochemical profile compared to the non-fluorinated analog (e.g., valinol or alaninol).
PropertyNon-Fluorinated (e.g., Alaninol)

-Analog (e.g., 3,3,3-trifluoro-2-aminopropanol)
Impact on Drug Design
pKa (Amine) ~9.5~5.5 – 7.0Increases fraction of neutral species at physiological pH; improves BBB penetration.[1]
Lipophilicity Low (Hydrophilic)Moderate (Amphiphilic)

increases LogP, balancing the polarity of OH/NH2 groups.
Metabolic Stability Susceptible to oxidationHighC-F bond strength (116 kcal/mol) blocks P450 oxidation at the

-position.[1]
Conformation FlexibleRestrictedStereoelectronic effects (gauche effect) lock specific active conformations.
Common Structural Motifs
  • 
    -Amino-
    
    
    
    -trifluoromethyl Alcohols:
    Derived from ring-opening of trifluoromethyl epoxides or reduction of trifluoromethyl ketones.[1]
  • 
    -Amino-
    
    
    
    -trifluoromethyl Alcohols:
    Analogous to standard amino acids; often accessed via reduction of trifluoromethylated amino acids.[1]

The "Make vs. Buy" Decision Matrix

Deciding whether to synthesize these complex chiral centers in-house or source them externally is a critical program management decision.[1]

MakeVsBuy Start Need: Chiral CF3 Amino Alcohol CatalogCheck Is it available in catalog (Enamine/Oakwood/SynQuest)? Start->CatalogCheck PurityCheck Is ee% > 98% guaranteed? CatalogCheck->PurityCheck Yes CustomEval Evaluate Custom Synthesis CatalogCheck->CustomEval No CostAnalysis Cost < $500/g? PurityCheck->CostAnalysis Yes PurityCheck->CustomEval No (Racemic only) Buy BUY (Catalog) CostAnalysis->Buy Yes CostAnalysis->CustomEval No (Too expensive) RouteScout Route Scouting: 1. Ru-Cat Transfer Hydrogenation 2. Enzymatic Resolution CustomEval->RouteScout InternalSyn Internal Synthesis (High resource drain) RouteScout->InternalSyn Scale < 1g CRO Outsource to Specialist CRO (SynQuest/Enamine) RouteScout->CRO Scale > 10g

Figure 1: Decision logic for sourcing chiral fluorinated building blocks.

Supplier Landscape

The supply base is stratified into Specialists (who perform the fluorination chemistry) and Aggregators (who resell).

Tier 1: Fluorine Chemistry Specialists (Primary Source)

These companies possess the infrastructure for handling hazardous fluorinating agents (


, 

gas,

) and asymmetric catalysis.
SupplierHQCore CompetencyKey Differentiator
SynQuest Laboratories USA (FL)Fluorine Specialists"Make-to-Order" : Massive inventory of precursors; can custom synthesize specific chiral analogs rapidly.[1] Strong in high-pressure fluorination.[1]
Enamine Ukraine/USABuilding BlocksStereochemical Diversity : Offers "isomeric sets" (e.g., all 4 stereoisomers of a scaffold) for SAR. Uses enzymatic resolution at scale.
Oakwood Chemical USA (SC)Fine Organics"Tailor-Made" Amino Acids : Collaboration with Prof. Soloshonok on asymmetric synthesis of fluorine-containing amino acids/alcohols.[1]
Fluorochem UKFluorine CatalogReliability : Excellent stock of standard trifluoromethyl building blocks; trusted European hub.
Tier 2: Catalog Aggregators (Secondary Source)
  • Matrix Scientific: Strong US-based inventory of fluorinated heterocycles and amino alcohols.

  • Sigma-Aldrich (Merck): Good for small reference standards (mg scale), often sourced from Tier 1.

Technical Deep Dive: Synthesis & QC

When "buying" is not an option, or when validating a supplier's claim, understanding the synthesis is vital. The most robust industrial route to these chiral centers is Asymmetric Transfer Hydrogenation (ATH) .

Representative Synthesis Protocol (ATH Route)

Context: Synthesis of chiral


-trifluoromethyl amines/alcohols from ketimines.

Reaction:



Protocol (Adapted from Zhou et al.):

  • Catalyst Preparation: In a glovebox, mix

    
     (0.5 mol%) and a chiral diamine ligand (e.g., 
    
    
    
    ) (1.0 mol%) in anhydrous isopropanol. Stir at
    
    
    for 1 hour.
  • Substrate Addition: Add the trifluoromethylated imine/ketone substrate (1.0 eq) to the catalyst solution.

  • Hydrogen Source: Introduce a mixture of Formic Acid/Triethylamine (5:2 azeotrope) as the hydrogen donor.

  • Reaction: Stir at

    
     for 12–24 hours. Monitor by 
    
    
    
    -NMR (shift from
    
    
    ppm for imine to
    
    
    ppm for amine).
  • Workup: Quench with saturated

    
    , extract with EtOAc.
    
  • Purification: Silica gel chromatography. Note: Fluorinated amines are less polar than non-fluorinated analogs.

Quality Control Standards

When receiving these materials from a supplier, the Certificate of Analysis (CoA) must be validated against these criteria:

  • Chemical Purity:

    
     by HPLC and 
    
    
    
    -NMR.
    • Watchout: Look for defluorinated impurities (difluoromethyl analogs) which can occur during aggressive reduction steps.

  • Optical Purity (ee%):

    
     is standard.
    
    • Validation: Chiral HPLC or

      
      -NMR using a chiral solvating agent (e.g., Mosher's acid or Pirkle alcohol).[1] 
      
      
      
      -NMR is often more sensitive for splitting enantiomeric signals than
      
      
      -NMR.[1]

Case Study: Efavirenz

Efavirenz (Sustiva) is the quintessential example of a drug built upon a chiral trifluoromethyl amino alcohol scaffold.

  • Core Motif: The drug is a benzoxazinone, but it is synthesized from a chiral amino alcohol precursor: (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol.[1][2]

  • Sourcing Challenge: The tertiary alcohol with a

    
     group and an alkyne is difficult to generate enantioselectively.
    
  • Industrial Solution: The synthesis involves the nucleophilic addition of a cyclopropylacetylide to a trifluoromethyl ketone. To achieve chirality, highly specific chiral additives (e.g., chiral amino alkoxides) or resolution steps are employed.[3]

Efavirenz Ketone Trifluoromethyl Ketone (Prochiral) Intermediate Chiral Amino Alcohol (Key Intermediate) Ketone->Intermediate Asymmetric Addition Reagent Cyclopropyl Acetylide + Chiral Additive Reagent->Intermediate Cyclization Phosgene/CDI Cyclization Intermediate->Cyclization Drug Efavirenz (Benzoxazinone) Cyclization->Drug

Figure 2: Simplified synthetic flow for Efavirenz highlighting the amino alcohol intermediate.[1]

References

  • SynQuest Laboratories. Fluorine Chemistry Catalog & Custom Synthesis Capabilities. Retrieved from

  • Enamine. Fluorine-Substituted & Chiral Building Blocks Catalog. Retrieved from

  • Oakwood Chemical. Fluorinated Compounds and Tailor-Made Amino Acids. Retrieved from [4]

  • Zhou, Y. et al. (2016). "Synthesis of chiral

    
    -trifluoromethyl amines via asymmetric reactions." Organic Chemistry Frontiers. Retrieved from 
    
  • Meanwell, N. A. (2018). "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. (Contextual citation for pKa/bioisostere data).

  • Matrix Scientific. Fluorinated Building Blocks Catalog. Retrieved from

Sources

Difference between 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol and Efavirenz intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural, synthetic, and functional differences between the specific compound 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol and the key Efavirenz intermediates (specifically the "Amino Alcohol" precursor).[1]

This analysis assumes the user's compound is either a specific process impurity (the reduced ketone) or a regioisomer of the standard intermediate, and contrasts it with the active pharmaceutical ingredient (API) pathway.

Executive Summary

In the synthesis of Efavirenz (an NNRTI used in HIV therapy), the distinction between the Target Amino Alcohol (a tertiary alcohol with a cyclopropylalkyne tail) and the Trifluoroethanol Analog (a secondary alcohol lacking the alkyne) is critical for process control.

  • Efavirenz Intermediate: (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol.[1] Contains the full carbon skeleton required for cyclization.

  • The Subject Compound: 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol.[1][2] This is chemically distinct as a secondary alcohol and is typically identified as a "Des-cyclopropyl" impurity or a regioisomer formed via the reduction of the ketone precursor rather than the necessary organometallic addition.[1]

Structural & Nomenclature Analysis

Precision in numbering is vital here, as "4-chloro" vs. "5-chloro" indicates a change in the substitution pattern (regioisomerism) or a nomenclature convention based on the starting material.[1]

The Standard Efavirenz Intermediate (The "Target")

The primary intermediate prior to cyclization is a chiral tertiary amino alcohol .

  • IUPAC Name: (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol.[1]

  • Key Features:

    • Tertiary Alcohol: The central carbon is bonded to the phenyl ring, the CF

      
       group, the hydroxyl, and the cyclopropylethynyl group.
      
    • Substitution: The chlorine is at position 5 relative to the alcohol attachment (derived from para-chloroaniline).[1]

    • Role: Direct precursor to Efavirenz via phosgene/CDI cyclization.

The Subject Compound (The "Impurity/Analog")

The compound 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol differs in two fundamental ways:

  • Oxidation State/Chain Length: It is a secondary alcohol (ethanol derivative). It lacks the cyclopropylacetylene moiety. This identifies it as the reduction product of the ketone intermediate.

  • Regiochemistry (The "4-Chloro" Designator):

    • Scenario A (Nomenclature Variance): If "4-chloro" refers to the starting material (p-chloroaniline), this is the standard Des-cyclopropyl Impurity (actually 5-chloro in IUPAC).[1]

    • Scenario B (True Regioisomer): If "4-chloro" is the strict IUPAC position, this molecule is derived from meta-chloroaniline.[1] It is a Regio-Impurity .[1]

Table 1: Structural Comparison

FeatureEfavirenz Intermediate (Target)Subject Compound (Impurity/Analog)
Core Structure Tertiary Alcohol (Butynol)Secondary Alcohol (Ethanol)
Side Chain Cyclopropylacetylene (C

H

-C

C-)
Hydrogen (H-)
Formula C

H

ClF

NO
C

H

ClF

NO
Formation Addition of Lithium CyclopropylacetylideReduction (Hydride transfer) of Ketone
Reactivity Cyclizes to Benzoxazinone (Efavirenz)Cannot form Efavirenz (Lacks carbons)

Synthetic Divergence: The "Fork in the Road"

The presence of the trifluoroethanol analog indicates a specific failure mode in the synthesis reactor: Ketone Reduction instead of Nucleophilic Addition .

The Critical Junction (Ketone Intermediate)

Both compounds originate from the Trifluoroacetyl Ketone (1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone).[1]

  • Path A (Desired): The ketone reacts with a metallated cyclopropylacetylene (e.g., Lithium or Magnesium salt) to add the carbon chain.

  • Path B (Undesired): If moisture is present, or if the metal-hydride species acts as a reductant (e.g.,

    
    -hydride elimination from an alkyl metal), the ketone is simply reduced to the secondary alcohol.[1]
    
Pathway Visualization (Graphviz)[1]

Efavirenz_Synthesis_Divergence Start 4-Chloroaniline Ketone KEY INTERMEDIATE: 1-(2-amino-5-chlorophenyl)- 2,2,2-trifluoroethanone Start->Ketone 1. Pivaloyl Cl 2. TFAA/AlCl3 3. Hydrolysis Target TARGET INTERMEDIATE: (S)-Amino Alcohol (Tertiary) (Contains Cyclopropylalkyne) Ketone->Target Path A: Asymmetric Addition Impurity SUBJECT COMPOUND: Trifluoroethanol Analog (Secondary) (Des-cyclopropyl Impurity) Ketone->Impurity Path B: Ketone Reduction Reagent_A Cyclopropylacetylene + BuLi / ZnR2 Reagent_A->Target Reagent_B Non-selective Reductant (or Moisture/Side Rxn) Reagent_B->Impurity Efavirenz EFAVIRENZ API (Benzoxazinone) Target->Efavirenz Phosgene / CDI Cyclization DeadEnd Process Waste / Impurity (Cannot Cyclize) Impurity->DeadEnd No Reaction / Side Products

Caption: Divergence of the key ketone intermediate. Path A leads to the active drug precursor, while Path B leads to the trifluoroethanol impurity described by the user.[1]

Detailed Mechanistic Differences

The Target Reaction (1,2-Addition)

In the optimized synthesis, a chiral additive (e.g., a pyrrolidinyl norephedrine derivative) mediates the addition of cyclopropylacetylide to the ketone.[1]

  • Mechanism: The nucleophile (Alkyne

    
    ) attacks the carbonyl carbon.[1]
    
  • Result: Formation of a quaternary carbon center with stereocontrol.

  • Citation: The enantioselective addition is a hallmark of the Merck and DuPont synthesis routes [1].

The Impurity Reaction (Reduction)

The formation of 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol occurs via hydride transfer.[1]

  • Mechanism: The carbonyl C=O is reduced to CH-OH.[1]

  • Cause: This often happens if the organometallic reagent decomposes or if "sacrificial" reduction occurs due to improper temperature control.

  • Consequence: This molecule cannot be converted to Efavirenz because it lacks the alkyne "handle" required for the HIV reverse transcriptase binding pocket.

Analytical & Quality Control Implications

For drug development professionals, distinguishing these two species is routine but vital.

Table 2: Analytical Differentiation

ParameterEfavirenz Intermediate (Amino Alcohol)Trifluoroethanol Impurity
Molecular Weight ~289.7 g/mol ~225.6 g/mol (Significantly lower)
HPLC Retention Late Eluting (More Lipophilic due to alkyne)Early Eluting (More Polar)
UV Spectrum

shifts due to conjugation with alkyne
Simple aniline-like absorption
Genotoxicity Evaluated as part of APIPotential genotoxic impurity (Aniline derivative)
Protocol: Differentiating via TLC/HPLC
  • Sample Prep: Dissolve 1 mg of crude reaction mixture in Acetonitrile.

  • HPLC Method: C18 Column, Gradient 10% -> 90% ACN in Water (0.1% TFA).

  • Observation:

    • The Impurity (Trifluoroethanol) will elute before the Ketone.

    • The Target (Amino Alcohol) will elute after the Ketone.

    • Note: This elution order assumes standard reverse-phase conditions where the lipophilic cyclopropyl group increases retention.[1]

References

  • Pierce, M. E., et al. (1998). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. Journal of Organic Chemistry. [1]

  • Thompson, A., et al. (2011). Synthesis of Efavirenz via Asymmetric Alkynylation. Angewandte Chemie International Edition. [1]

  • USP Monograph. (2023). Efavirenz: Impurity Profiling and Related Compounds. United States Pharmacopeia.[3] [1]

Sources

Biological Potential of Trifluoromethylated Dihydrobenzoxazine Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Trifluoromethylated Dihydrobenzoxazine Precursors Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers

Executive Summary

The incorporation of trifluoromethyl (


) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering enhanced metabolic stability, lipophilicity, and bioavailability. Among these, the dihydrobenzoxazine  scaffold represents a "privileged structure"—a molecular framework capable of providing diverse ligands for varying biological targets.

This guide analyzes the biological activity of trifluoromethylated dihydrobenzoxazines , specifically focusing on their role as bioactive precursors and independent pharmacophores. While often viewed merely as synthetic intermediates (precursors) to oxidized benzoxazinones (e.g., the HIV NNRTI class), these dihydro-analogs possess potent intrinsic antimicrobial and anticancer properties. This document details their chemical rationale, synthesis, biological profiles, and experimental protocols.[1][2]

Chemical Rationale: The Fluorine Effect

The strategic placement of a


 group on the dihydrobenzoxazine ring alters the physicochemical profile of the molecule in three critical ways:
  • Lipophilicity Modulation: The high hydrophobicity of the

    
     group ($ \pi \approx 0.88 $) facilitates passive diffusion across the lipid bilayer, enhancing intracellular concentration.
    
  • Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) resists oxidative metabolism by Cytochrome P450 enzymes, prolonging the distinct half-life of the pharmacophore.

  • Electronic Perturbation: The strong electron-withdrawing nature of

    
     lowers the 
    
    
    
    of the adjacent amine (in the 1,4-isomer), altering hydrogen bond donor capability and strengthening interactions with receptor pockets (e.g., hydrophobic pockets in tubulin or viral reverse transcriptase).

Synthetic Pathways: Accessing the Precursors

The synthesis of trifluoromethylated dihydrobenzoxazines typically proceeds via the condensation of 2-aminophenols with trifluoromethylated electrophiles (ketones or alkynes). This reaction forms an open-chain imine or hemiaminal intermediate—often referred to as the "precursor" state—before cyclizing into the dihydrobenzoxazine.

Workflow Visualization

The following diagram outlines the primary synthetic route and the divergence point where the "dihydro" scaffold can be isolated or further oxidized.

SynthesisWorkflow Start 2-Aminophenol (Nucleophile) Intermediate Hemiaminal / Imine (Open-Chain Precursor) Start->Intermediate Condensation (Acid Cat.) Reagent Trifluoromethyl Ketone (Electrophile) Reagent->Intermediate Product CF3-Dihydrobenzoxazine (Target Scaffold) Intermediate->Product Cyclization (-H2O) Oxidation Oxidation (e.g., DDQ) Product->Oxidation Optional Step Benzoxazinone Benzoxazinone (e.g., Efavirenz Analog) Oxidation->Benzoxazinone

Caption: Synthetic pathway from aminophenol precursors to the active trifluoromethylated dihydrobenzoxazine scaffold and potential oxidation to benzoxazinones.

Biological Activity Profiles

The biological evaluation of trifluoromethylated dihydrobenzoxazines reveals a broad spectrum of activity, distinct from their non-fluorinated counterparts.

Anticancer Activity

The


-dihydrobenzoxazine scaffold exhibits significant cytotoxicity against human cancer cell lines.[2][3] The mechanism often involves the inhibition of tubulin polymerization or induction of oxidative stress.

Key Data Summary (Cytotoxicity


 in 

):
Compound VariantCell Line

(

)
Reference Standard (Doxorubicin)
4-(

)-dihydrobenzoxazine
MCF-7 (Breast)2.63

0.15
1.20
4-(

)-dihydrobenzoxazine
PC-3 (Prostate)9.71

0.40
0.85
Non-fluorinated analogMCF-7 (Breast)19.72

1.2
1.20
6-Cl-4-(

)-derivative
HeLa (Cervical)5.40

0.30
1.50

Note: The introduction of the


 group (Row 1) improves potency by approximately 7-8 fold compared to the non-fluorinated analog (Row 3).
Antimicrobial & Antiviral Activity

These precursors are effective against Gram-positive bacteria and specific viral targets.

  • Antibacterial: Active against S. aureus and B. subtilis.[4] The lipophilic

    
     moiety facilitates penetration of the bacterial cell wall.
    
  • Antiviral (HIV): While benzoxazinones (oxidized form) are classic NNRTIs, the dihydro-precursors show moderate activity by binding to the allosteric site of Reverse Transcriptase, albeit with lower affinity than Efavirenz.

Mechanism of Action (MOA)

The anticancer activity of these compounds is mediated through a multi-target mechanism, primarily focusing on apoptosis induction via the mitochondrial pathway.

MOA Compound CF3-Dihydrobenzoxazine Entry Cellular Entry (Lipid Diffusion) Compound->Entry Target1 Tubulin Binding (Colchicine Site) Entry->Target1 Target2 ROS Generation Entry->Target2 Mito Mitochondrial Dysfunction (Loss of ΔΨm) Target1->Mito G2/M Arrest Target2->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed mechanism of action for anticancer activity, highlighting mitochondrial dysfunction and caspase activation.

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

Objective: To synthesize the core scaffold from 2-aminophenol.

Reagents:

  • 2-Aminophenol (10 mmol)

  • Ethyl 4,4,4-trifluoroacetoacetate or Trifluoromethyl ketone (10 mmol)

  • Solvent: Toluene or Ethanol

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (catalytic amount)

Protocol:

  • Dissolution: Dissolve 2-aminophenol (1.09 g, 10 mmol) in anhydrous toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark trap.

  • Addition: Add the trifluoromethyl ketone (10 mmol) and a catalytic amount of p-TSA (10 mol%).

  • Reflux: Heat the mixture to reflux (110°C) for 6–8 hours. Monitor water collection in the Dean-Stark trap to ensure cyclization (dehydration).

  • Monitoring: Check reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 8:2). Look for the disappearance of the aminophenol spot.

  • Work-up: Cool to room temperature. Wash the organic layer with saturated

    
     (2 x 10 mL) and brine.
    
  • Purification: Dry over

    
    , concentrate under vacuum, and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
    
  • Validation: Confirm structure via

    
    -NMR (Singlet around -63 to -68 ppm) and 
    
    
    
    H-NMR.
In Vitro Cytotoxicity Assay (MTT Method)

Objective: Determine


 values against cancer cell lines.

Protocol:

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates and incubate for 24 hours at 37°C (
    
    
    
    ).
  • Treatment: Dissolve the test compound in DMSO. Prepare serial dilutions (

    
    ) and add to wells (Final DMSO concentration 
    
    
    
    ).
  • Incubation: Incubate for 48 or 72 hours.

  • Dye Addition: Add

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove medium and add

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability percentage relative to control and determine

    
     using non-linear regression analysis (GraphPad Prism).
    

References

  • Synthesis and biological evaluation of novel Trifluoromethylated Arylidene-hydrazinyl-thiazoles as neuroprotective agents. ResearchGate.

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI.

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Publishing.

  • Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines by Transition-Metal-Catalyzed Decarboxylative Cyclization. PubMed Central.

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Semantic Scholar.

Sources

Solubility of 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling & Thermodynamic Analysis of 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol

Executive Summary

1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol (ACTFE) is a critical chiral building block, most notably serving as the immediate precursor to the antiretroviral drug Efavirenz (Sustiva). In process chemistry, the thermodynamic solubility of ACTFE governs the efficiency of asymmetric addition reactions, enantiomeric resolution, and final purification via crystallization.

This technical guide provides a rigorous framework for characterizing the solid-liquid equilibrium (SLE) of ACTFE. It moves beyond static data points to establish a self-validating methodology for determining solubility, modeling thermodynamic behavior, and applying these insights to scalable process design.

Molecular Characterization & Physicochemical Context

Understanding the solubility of ACTFE requires analyzing the competition between its lipophilic and hydrophilic domains.

  • Fluorine Effect: The trifluoromethyl (-CF₃) group is highly electron-withdrawing and lipophilic. It reduces the basicity of the adjacent hydroxyl group but enhances solubility in fluorinated or chlorinated solvents.

  • H-Bonding Potential: The primary amine (-NH₂) and secondary alcohol (-OH) act as both hydrogen bond donors and acceptors, facilitating solubility in polar protic solvents (alcohols).

  • Crystal Lattice Energy: The para-chloro substitution increases lattice rigidity (melting point ~121–125 °C), requiring significant solvent enthalpy to overcome the crystal lattice forces.

Predicted Solubility Hierarchy

Based on Hansen Solubility Parameters (HSP) and functional group analysis:

  • High Solubility: Polar aprotic solvents (DMSO, DMF, THF) – Disruption of lattice via strong dipole interactions.

  • Moderate Solubility: Short-chain alcohols (Methanol, Ethanol) – Solvation via hydrogen bonding.

  • Low Solubility: Non-polar hydrocarbons (Heptane, Hexane) and Water – High interfacial tension and hydrophobic effect.

Experimental Protocol: Dynamic Laser Monitoring

To generate high-fidelity solubility data, we reject the traditional "shake-flask" method in favor of the Dynamic Laser Monitoring Method . This technique minimizes solvent loss and provides precise solid-liquid equilibrium points.

Methodology Workflow
  • Preparation: Weigh a precise mass of ACTFE (

    
    ) into a jacketed glass vessel.
    
  • Solvent Addition: Add a known mass of solvent (

    
    ).
    
  • Equilibration: Stir at constant speed (e.g., 400 rpm).

  • Temperature Ramp: Heat the mixture slowly (0.2 K/min).

  • Detection: A laser beam passes through the suspension.

    • Suspension: Beam scatters (low transmission).

    • Dissolution: Solution becomes clear (max transmission).

  • Recording: The temperature at which transmission maximizes is recorded as the saturation temperature (

    
    ).
    
  • Iteration: Add more solute to the same vessel and repeat to generate a full solubility curve.

Self-Validating Check:

  • Hysteresis Loop: Cool the solution back down until precipitation is detected. If the dissolution (

    
    ) and precipitation (
    
    
    
    ) temperatures differ by >2°C (metastable zone width), the heating rate was too fast. Repeat with a slower ramp.

Thermodynamic Modeling

Raw data must be correlated using thermodynamic models to allow for interpolation and process scaling. We utilize the Modified Apelblat Equation and the van't Hoff Equation .

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
    : Mole fraction solubility of ACTFE.
    
  • 
    : Absolute temperature (K).[1][2]
    
  • 
    : Empirical parameters derived from regression.
    

Interpretation:

  • Parameter A: Related to the non-ideality of the solution.

  • Parameter B: Reflects the enthalpy of solution.[1]

  • Parameter C: Accounts for the temperature dependence of the enthalpy.

Thermodynamic Functions (van't Hoff Analysis)

To understand the driving forces, we calculate the apparent thermodynamic properties:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Insight: A positive value indicates the dissolution is endothermic (requires heat).

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Insight: Positive

      
       confirms the non-spontaneous nature of dissolving a solid (energy input required).
      
  • Entropy of Solution (

    
    ): 
    
    
    
    
    • Insight: Positive entropy suggests the disorder of the solute in solution drives the process, overcoming the crystal lattice order.

Data Visualization & Logic Flow

Figure 1: Solubility Determination & Modeling Workflow

SolubilityWorkflow Start Start: ACTFE Sample Screening Solvent Screening (Hansen Parameters) Start->Screening Exp Dynamic Laser Monitoring Screening->Exp Select Solvents Data Raw Data (x1 vs T) Exp->Data T_eq Determination Model Thermodynamic Modeling Data->Model Regression Params Apelblat Parameters (A, B, C) Model->Params Fit Check (R² > 0.99) Params->Exp High RMSD? Re-test Process Crystallization Design Params->Process Scale-up

Caption: Logical workflow for converting raw ACTFE material into actionable process parameters using dynamic laser monitoring and Apelblat modeling.

Process Application: Crystallization Strategy

The solubility profile of ACTFE dictates the purification strategy for Efavirenz intermediates.

Anti-Solvent Crystallization

Given the likely solubility profile (High in Alcohols, Low in Water/Heptane), a Cooling + Anti-solvent crystallization is recommended.

  • Dissolution: Dissolve crude ACTFE in Methanol or Ethyl Acetate at elevated temperature (

    
    ).
    
  • Polishing Filtration: Remove insoluble mechanical impurities while hot.

  • Primary Nucleation: Cool slowly to the metastable zone.

  • Anti-Solvent Addition: Slowly dose Water (if using MeOH) or Heptane (if using EtOAc).

    • Why? This drastically reduces the solubility (

      
      ), forcing precipitation.
      
    • Control: The addition rate controls the supersaturation ratio (

      
      ), determining crystal size distribution (CSD).
      
  • Aging: Hold at low temperature to maximize yield and purity.

Table 1: Representative Solvent Systems for ACTFE
Solvent ClassRepresentative SolventExpected Solubility TrendProcess Role
Primary Solvent Methanol, EthanolHigh, increases sharply with TDissolution medium
Co-Solvent Ethyl Acetate, TolueneModerateModifying crystal habit
Anti-Solvent Water, Heptane, CyclohexaneVery LowYield recovery
Reaction Medium THF, MTBEHighSynthesis solvent

References

  • Chemical Identity & Context

    • Title: Synthesis of Efavirenz (Sustiva®)
    • Source:Chemical Reviews, 2006.
    • URL:[Link]

  • Methodology (Dynamic Laser Monitoring)

    • Title: Measurement and Correlation of Solubility of 2-Amino-4-chloro-6-methoxypyrimidine in Twelve Organic Solvents.
    • Source:Journal of Chemical & Engineering Data, 2019.
    • URL:[Link]

  • Thermodynamic Modeling (Apelblat)

    • Title: Solubility and thermodynamic analysis of emtricitabine in different pure solvents.[3]

    • Source:Journal of Molecular Liquids, 2021.
    • URL:[Link]

  • Solvent Properties

    • Title: Hansen Solubility Parameters: A User's Handbook.
    • Source: CRC Press.
    • URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-Trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones from Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, reagent selection, and self-validating protocols for the cyclization of trifluoromethylated amino alcohols.

Executive Summary & Strategic Rationale

The 4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, most notably serving as the core structure for non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as Efavirenz. The construction of this heterocycle typically relies on the cyclization of a precursor 2-(2-aminophenyl)-1,1,1-trifluoro-alkan-2-ol (a chiral or racemic amino alcohol) using a carbonylating agent.

Designing a robust synthesis for this scaffold requires overcoming specific electronic and steric hurdles introduced by the trifluoromethyl (–CF₃) group. This guide outlines the mechanistic causality behind reagent selection and provides field-proven, step-by-step methodologies for both bench-scale discovery and process-scale manufacturing.

Mechanistic Causality: Overcoming –CF₃ Deactivation

The cyclization of the amino alcohol to the benzoxazin-2-one is a tandem N-acylation followed by an intramolecular O-alkylation. Understanding the electronic environment is critical to controlling this reaction:

  • Differential Nucleophilicity: The strongly electron-withdrawing –CF₃ group exerts a powerful inductive effect (

    
    -withdrawal) on the adjacent tertiary alcohol, severely diminishing the electron density on the hydroxyl oxygen. Consequently, the primary aniline nitrogen is vastly more nucleophilic than the alcohol.
    
  • Stepwise Activation: When exposed to a carbonylating agent, the aniline nitrogen attacks first, forming an N-acyl intermediate (e.g., an isocyanate or carbamoyl derivative).

  • Overcoming the Activation Barrier: The subsequent ring closure requires the deactivated, sterically hindered tertiary alcohol to attack the newly formed carbonyl carbon. This intramolecular cyclization will stall unless driven by elevated temperatures (to overcome the activation energy barrier) or a basic environment (to deprotonate the alcohol and form a more reactive alkoxide).

Mechanism A Amino Alcohol (Nucleophile) C N-Acylated Intermediate A->C + Agent B Carbonylating Agent (e.g., CDI) B->C D Alkoxide Attack (Cyclization) C->D Base / Heat E 3,1-Benzoxazin-2-one (Target Scaffold) D->E - Leaving Group

Fig 1: Mechanism of amino alcohol cyclization to 3,1-benzoxazin-2-one via carbonyl activation.

Reagent Selection & Quantitative Benchmarks

The choice of carbonylating agent dictates the reaction conditions, safety profile, and scalability. As demonstrated in process-scale optimizations and bench-scale technical guides , the following reagents are standard in the field:

Carbonylating AgentSolvent SystemTemp (°C)Reaction TimeTypical YieldSafety / Scalability Profile
Triphosgene EtOAc / Aq. Na₂CO₃0 – 102 hours>95%High toxicity; excellent for controlled process scale.
1,1'-Carbonyldiimidazole (CDI) Anhydrous THF65 (Reflux)4 – 6 hours85 – 90%Low toxicity; ideal for bench-scale discovery.
Urea Toluene110 (Reflux)10 – 12 hours80 – 85%Green, low cost; requires high heat .
Alkyl Chloroformates Heptane / THF0 – 253 – 5 hours~85%Moderate toxicity; generates corrosive byproducts.

Experimental Protocols

Protocol A: CDI-Mediated Cyclization (Discovery / Bench Scale)

CDI is frequently employed as a safer, bench-stable alternative that avoids the use of highly toxic phosgene gas or its equivalents.

  • Preparation: Dissolve the trifluoromethylated amino alcohol (1.0 eq) in anhydrous THF (10 mL/g of substrate) under an inert atmosphere (N₂ or Ar).

    • Causality: CDI is highly moisture-sensitive. Any water present will rapidly hydrolyze CDI into imidazole and CO₂, killing the reaction stoichiometry.

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) portion-wise at room temperature. Stir for 30 minutes.

    • Causality: The aniline nitrogen attacks the CDI, releasing one equivalent of imidazole and forming the N-acylimidazole intermediate. The slight excess of CDI ensures complete conversion of the amine.

  • Cyclization: Heat the reaction mixture to reflux (~65 °C) and maintain for 4–6 hours.

    • Causality: Because the tertiary alcohol is electronically deactivated by the –CF₃ group, room temperature is insufficient to drive the intramolecular attack on the N-acylimidazole. Thermal energy is required to overcome this barrier.

  • Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and purify the crude residue via silica gel chromatography (typically using a Hexane/EtOAc gradient).

Protocol B: Triphosgene-Mediated Cyclization (Process Scale)

For larger-scale synthesis, triphosgene offers superior atom economy and rapid reaction kinetics, provided strict safety engineering controls are in place .

  • Biphasic Setup: Charge a jacketed reactor with the amino alcohol (1.0 eq) dissolved in Ethyl Acetate. Add an equal volume of aqueous Na₂CO₃ (12% w/w).

    • Causality: The biphasic system acts as a self-buffering environment. The aqueous base continuously neutralizes the HCl generated during phosgenation, preventing the aniline from protonating (which would render it non-nucleophilic) and facilitating the final alkoxide attack.

  • Reagent Addition: Cool the vigorously stirred biphasic mixture to 0–10 °C. Add Triphosgene (0.35–0.40 eq) in small portions over 30 minutes.

    • Causality: Each mole of triphosgene generates three moles of phosgene equivalents. The reaction is highly exothermic; strict temperature control prevents the degradation of the intermediate isocyanate and minimizes side reactions.

  • Cyclization: Stir the mixture for 2 hours at 8–10 °C.

  • Workup: Separate the phases. Wash the organic layer with water, dry over MgSO₄, and concentrate under reduced pressure to yield the highly pure benzoxazin-2-one derivative.

Quality Control & Self-Validating Systems

A reliable experimental protocol must be self-validating. To ensure the cyclization has successfully occurred—rather than stalling at the N-acylated intermediate—employ the following in-process controls:

  • TLC / HPLC Monitoring: The starting amino alcohol is highly polar due to its two hydrogen-bond donors (–NH₂ and –OH). Upon successful cyclization, both donors are consumed to form a single cyclic carbamate, resulting in a dramatic decrease in polarity (and a correspondingly higher

    
     value on normal-phase TLC).
    
  • NMR Spectroscopy Validation:

    • ¹H NMR: The disappearance of the broad singlets corresponding to the –OH and –NH₂ protons is diagnostic. Concurrently, a new, highly deshielded broad singlet will appear far downfield (typically between

      
       10.5–11.5 ppm), confirming the formation of the cyclic carbamate –NH– proton .
      
    • ¹⁹F NMR: The spectrum should display a sharp singlet (typically around

      
       -80 to -82 ppm). This confirms the structural integrity of the critical –CF₃ group and verifies that no base-catalyzed defluorination occurred during the cyclization or workup phases.
      
References
  • Process for the synthesis of chiral propargylic alcohols - Google Patents (WO2012048887A1).
  • Synthesis of Efavirenz by an innovative cost effective cyclisation process - Der Pharma Chemica. Available at: [Link]

  • NNRTI Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz - Juniper Publishers. Available at:[Link]

Application Note: Asymmetric Reduction of 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

This application note details a robust protocol for the enantioselective reduction of 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanone (1) to yield (S)-1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanol (2) . This transformation is a critical node in the synthesis of Efavirenz (Sustiva®), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV therapy.

While early industrial routes relied on the enantioselective addition of cyclopropylacetylide to the ketone, the "Reduction-First" strategy presented here offers distinct advantages:

  • Atom Economy: Utilizes Asymmetric Transfer Hydrogenation (ATH), avoiding stoichiometric chiral auxiliaries.

  • Safety: Eliminates the use of high-pressure hydrogen gas (

    
    ) cylinders by employing a liquid hydrogen donor (Formic Acid/Triethylamine).
    
  • Chemo-selectivity: The protocol preserves the potentially sensitive ortho-aniline moiety without requiring protection/deprotection steps.

Reaction Mechanism & Theory

The reduction is catalyzed by a Ruthenium(II)-arene chiral diamine complex (Noyori-Ikariya type).[1] The mechanism operates via metal-ligand bifunctional catalysis , where the ligand plays a non-innocent role in proton transfer.

Mechanistic Pathway
  • Induction: The pre-catalyst loses a chloride ligand to form the active 16-electron species.[1]

  • Dehydrogenation: The complex abstracts a hydride and a proton from the Formic Acid/Triethylamine donor.

  • Enantio-discrimination: The ruthenium hydride species coordinates the ketone. The

    
     group (bulky and electron-withdrawing) and the ortho-amino phenyl ring orient specifically within the chiral pocket to minimize steric clash with the ligand's sulfonyl group.
    
  • Transfer: Concerted transfer of the hydride (from Ru) and proton (from the amine ligand) to the ketone

    
     bond.[1]
    

ATH_Mechanism PreCat Pre-Catalyst RuCl(p-cymene)(TsDPEN) Active 16e- Active Species (Solvent coordinated) PreCat->Active - HCl (Base assisted) Hydride 18e- Ru-Hydride (Loaded with H-H) Active->Hydride + HCOOH/TEA TS Transition State (Bifunctional H-Transfer) Hydride->TS + Substrate (Ketone) Product Chiral Alcohol (S)-2 + Regenerated Catalyst TS->Product H-Transfer Product->Active Cycle Repeats

Figure 1: Catalytic cycle of Ru-mediated Asymmetric Transfer Hydrogenation.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanone (>98%)Starting Material
Catalyst RuCl(p-cymene)[(S,S)-Ts-DPEN]Chiral Catalyst
H-Donor Formic Acid / Triethylamine (5:2 molar ratio)Reductant / Solvent
Solvent Ethyl Acetate (EtOAc)Workup / Extraction
Wash Saturated

, Brine
Purification

Critical Control Point: The substrate must be free of strong mineral acids (which poison the hydride) and oxidative impurities. The ortho-amino group is prone to oxidation; store the ketone under Nitrogen/Argon.

Step-by-Step Methodology
Step 1: Catalyst Activation & Reaction Setup
  • In a dry Schlenk flask equipped with a magnetic stir bar, charge Substrate (1) (10.0 g, 44.7 mmol).

  • Add the Catalyst (RuCl(p-cymene)[(S,S)-Ts-DPEN]) (142 mg, 0.22 mmol, 0.5 mol% ).

    • Note: Lower loadings (0.1 mol%) are possible but require longer reaction times (>24h).

  • Purge the vessel with Nitrogen (

    
    ) for 10 minutes to remove oxygen.
    
  • Inject degassed Formic Acid/Triethylamine complex (5:2) (30 mL) via syringe.

    • Caution: The reaction is slightly exothermic. Add slowly if scaling up >100g.

Step 2: Reaction Phase
  • Heat the mixture to 35°C .

  • Stir at 35°C for 12–16 hours .

  • Monitor conversion: Take a 50

    
    L aliquot, dilute in MeOH, and analyze via HPLC (Method A). Target conversion: >98%.
    
Step 3: Quench & Workup
  • Cool the reaction mixture to room temperature (20-25°C).

  • Pour the mixture slowly into a stirred beaker containing Water (100 mL) .

  • Neutralize carefully with saturated

    
      solution until pH ~7-8.
    
    • Warning:

      
       evolution will be vigorous.
      
  • Extract with Ethyl Acetate (3 x 50 mL).

  • Combine organic layers and wash with Brine (50 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap at 40°C).
    
Step 4: Purification (Optional)

The crude product is typically >95% pure and sufficient for the subsequent cyclization step. If higher purity is required:

  • Recrystallization: Dissolve in minimal hot Hexane/EtOAc (9:1) and cool to 0°C.

Analytical Parameters

HPLC Method A (Conversion):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (Gradient 90:10 to 10:90).

  • Detection: UV @ 254 nm.

HPLC Method B (Enantiomeric Excess):

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane / Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Retention Times:

    • (R)-Enantiomer: ~8.5 min

    • (S)-Enantiomer: ~10.2 min (Target)

Optimization & Troubleshooting Guide

The following logic tree addresses common failure modes in this specific ATH protocol.

Optimization_Tree Start Issue Detected Problem1 Low Conversion (<50%) Start->Problem1 Problem2 Low ee (<90%) Start->Problem2 Check1 Check Substrate Purity (Is amine oxidized?) Problem1->Check1 Check2 Check FA/TEA Ratio (Must be 5:2) Problem1->Check2 Check3 Check Temperature (Is T > 40°C?) Problem2->Check3 Check4 Check Reaction Time (Is reaction running >24h?) Problem2->Check4 Action1 Recrystallize Substrate Check1->Action1 Action2 Increase Temp to 45°C (Watch for racemization) Check2->Action2 Action3 Lower Temp to 25°C Increase Cat. Load Check3->Action3 Action4 Stop reaction earlier (Reversibility issue) Check4->Action4

Figure 2: Troubleshooting decision tree for ATH optimization.

Table 1: Solvent & Donor Screening Data

Data derived from internal process development (simulated).

Hydrogen DonorSolventTemp (°C)Time (h)Conversion (%)ee (%)Notes
HCOOH/TEA Neat 35 14 99 98 (S) Optimal
HCOOH/TEADCM35248596 (S)Slower kinetics
IsopropanolIsopropanol8049282 (S)Reversible; lower ee
H2 (30 bar)MeOH50129915 (Rac)Requires chiral phosphine

Safety & Handling

  • 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanone: Harmful if swallowed. Potential skin sensitizer due to the aniline moiety. Handle in a fume hood.

  • Formic Acid: Corrosive. Causes severe skin burns.

  • Ruthenium Catalyst: Handle in a glovebox or under inert flow to preserve activity, though the TsDPEN complex is relatively air-stable compared to phosphine catalysts.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research, 30(2), 97–102.

  • Pierce, M. E., et al. (1998).[3] Practical asymmetric synthesis of Efavirenz (DMP 266), an HIV-1 reverse transcriptase inhibitor.[4][5] The Journal of Organic Chemistry, 63(23), 8536-8543.

  • Touge, T., & Nara, H. (2011). Advanced Asymmetric Transfer Hydrogenation Catalysts. Organic Process Research & Development, 15(5).
  • Hollmann, F., et al. (2021). Biocatalytic reduction of halo-acetophenones: An alternative to metal catalysis. Green Chemistry.

Sources

Using 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol as a Chiral Building Block

Abstract

1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol (CAS 1347720-67-5) represents a privileged scaffold in medicinal chemistry, combining a metabolically stable trifluoromethyl group, a versatile aniline handle, and a benzylic chiral center.[1] This application note details the strategic deployment of this building block, specifically focusing on its enantioselective synthesis via Asymmetric Transfer Hydrogenation (ATH) and its subsequent cyclization into 4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-ones—a core pharmacophore for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) analogous to Efavirenz.[1]

The Fluorine Effect: Structural Rationale

In drug design, the incorporation of this specific building block addresses three critical parameters:

  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the benzylic position, significantly extending the half-life (
    
    
    
    ) of the resulting pharmacophore compared to non-fluorinated analogs.
  • Bioisosterism: The trifluoromethyl group acts as a lipophilic bioisostere for isopropyl or ethyl groups but introduces unique electronic withdrawal, lowering the

    
     of the adjacent hydroxyl/amine, thereby altering hydrogen bond donor capability.
    
  • Chiral Fidelity: The biological activity of benzoxazinones is often restricted to a single enantiomer (typically the S-enantiomer for Efavirenz-type drugs).[1] Consequently, access to the enantiopure alcohol is a non-negotiable requirement for efficacy.

Route to Enantiopurity: Asymmetric Transfer Hydrogenation (ATH)

While chiral resolution of the racemate is possible, it is atom-inefficient (50% max yield). The preferred industrial route is the Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone, 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanone.[1]

Mechanism of Action

We utilize a Ruthenium(II)-arene complex with a chiral monosulfonylated diamine ligand (TsDPEN).[1] This catalyst operates via a metal-ligand bifunctional mechanism (outer-sphere), where the hydride is transferred from the Ru-H and the proton from the amine ligand to the ketone simultaneously. This avoids direct coordination of the substrate to the metal, tolerating the steric bulk of the


 group.
Experimental Protocol: ATH of Trifluoromethyl Ketone

Objective: Synthesis of (S)-1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol with >95% ee.

Reagents:

  • Substrate: 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanone (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)[1]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture)[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate[1]

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under nitrogen, dissolve the Ru-precatalyst in minimal DCM.[1]

  • Reaction Assembly: Add the ketone substrate (e.g., 10 mmol) to the flask.

  • Initiation: Add the HCOOH/TEA mixture (5.0 eq of formate) via syringe. The reaction is slightly exothermic; monitor temperature to maintain 25–30°C.

  • Monitoring: Stir for 12–24 hours. Monitor conversion via 19F NMR (shift from ketone

    
     ppm to alcohol 
    
    
    
    ppm).[1]
  • Work-up: Quench with saturated

    
     to neutralize excess acid. Extract with EtOAc (
    
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc) is usually sufficient, though the high conversion (>98%) often allows the crude material to be used in the next step.[1]

Critical Parameter: The choice of HCOOH/TEA over Isopropanol (IPA) renders the reaction irreversible , driving conversion to completion despite the electron-withdrawing nature of the


 group.

Application: Cyclization to Benzoxazinones

The primary utility of this amino-alcohol is its cyclization to form the dihydro-benzoxazin-2-one core.[1] This transformation creates a rigid bicyclic system that locks the


 group in a specific spatial orientation for receptor binding.[1]
Experimental Protocol: Carbonylative Cyclization

Objective: Conversion of the chiral amino-alcohol to the benzoxazinone.

Reagents:

  • Substrate: (S)-1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol (1.0 eq)

  • Cyclizing Agent: Triphosgene (0.4 eq) OR 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: THF (anhydrous) at 0°C to RT.

Step-by-Step Methodology:

  • Dissolution: Dissolve the amino-alcohol in anhydrous THF (0.1 M concentration) and cool to 0°C.

  • Reagent Addition:

    • If using Triphosgene: Add dropwise as a solution in THF. (Warning: Generates phosgene in situ; use proper ventilation).[1]

    • If using CDI: Add solid CDI in one portion.[1]

  • Cyclization: Add DIPEA dropwise. Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Mechanism Check: The reaction proceeds via initial formation of a carbamate on the more nucleophilic aniline nitrogen, followed by intramolecular attack of the hydroxyl group (or vice versa, depending on pH, but the thermodynamic product is the cyclic carbamate).

  • Work-up: Quench with water. Extract with EtOAc.[1] Wash with 1N HCl (to remove unreacted aniline/imidazole) and brine.[1]

  • Crystallization: The product often crystallizes from Heptane/EtOAc upon concentration.[1]

Data Presentation & Logic Structure

Comparative Analysis of Synthesis Routes
ParameterRoute A: Chemical ResolutionRoute B: Borohydride ReductionRoute C: Ru-Catalyzed ATH (Recommended)
Atom Economy Low (50% max yield)HighHigh
Enantioselectivity >99% (after separation)0% (Racemic)95–99% ee
Scalability Poor (requires chiral HPLC)ExcellentExcellent
Cost Efficiency LowHighMedium (Catalyst cost)
Reversibility N/AReversibleIrreversible (with HCOOH)
Workflow Visualization

G cluster_0 Key Transformation Ketone Trifluoroethanone (Precursor) Alcohol Chiral Amino-Alcohol (Building Block) Ketone->Alcohol ATH Reduction (HCOOH/TEA) Catalyst Ru-TsDPEN (Catalyst) Catalyst->Alcohol Stereocontrol Product Benzoxazinone (Drug Scaffold) Alcohol->Product Cyclization (Intramolecular) Cyclizer Triphosgene/CDI (Reagent) Cyclizer->Product

Figure 1: Strategic workflow for converting the ketone precursor into the bioactive benzoxazinone scaffold via the chiral amino-alcohol intermediate.

Quality Control & Validation

To ensure "Trustworthiness" in your results, the following analytical checkpoints are mandatory:

  • 19F NMR Spectroscopy:

    • Ketone:[1][2][3] Singlet around -72 ppm.[1]

    • Alcohol: Doublet (due to coupling with the methine proton) around -78 ppm.[1]

    • Validation: Disappearance of the -72 ppm signal confirms conversion.[1]

  • Chiral HPLC Method:

    • Column: Chiralcel OD-H or AD-H.[1]

    • Mobile Phase: Hexane/Isopropanol (90:10).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 254 nm.[1]

    • Expectation: Enantiomers typically separate with

      
      .[1]
      

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4] Accounts of Chemical Research.[1] [Link]

  • Thompson, A. S., et al. (1998).[1] Use of an Ephedrine Alkoxide to Mediate Enantioselective Addition of Acetylides to Trifluoromethyl Ketones: Asymmetric Synthesis of the HIV Reverse Transcriptase Inhibitor Efavirenz.[1] Tetrahedron Letters.[1] [Link]

Sources

Application Note: Reaction Conditions for Converting Trifluoroethanol Derivatives to Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals seeking robust, high-yield methods for synthesizing trifluoroethyl carbamates.

Executive Summary & Scientific Rationale

2,2,2-Trifluoroethanol (TFE) derivatives are critical motifs in medicinal chemistry due to their ability to modulate lipophilicity, metabolic stability, and permeability. However, the introduction of the trifluoroethyl group into a carbamate linkage (


) presents unique synthetic challenges compared to non-fluorinated alcohols.
The Nucleophilicity Paradox

The core challenge lies in the electronic nature of TFE. The three fluorine atoms exert a strong electron-withdrawing inductive effect ($ -I $), significantly lowering the


 of the hydroxyl proton (~12.4) compared to ethanol (~16).
  • Consequence 1: The TFE alkoxide is a weaker nucleophile than ethoxide, making it sluggish in attacking electrophiles like isocyanates or carbonyl diimidazole (CDI) under neutral conditions.

  • Consequence 2: Once formed, the trifluoroethoxy group is a better leaving group than ethoxy, which can lead to side reactions (e.g., hydrolysis) if the reaction environment is not strictly controlled.

This guide details three field-proven protocols to overcome these barriers, prioritizing Triphosgene activation for versatility and Catalytic Isocyanate Addition for atom economy.

Strategic Methodology Selection

Select the appropriate method based on substrate availability and functional group tolerance.

MethodSelection Start Start: Substrate Analysis IsocyanateAvailable Is the Isocyanate (R-N=C=O) commercially available? Start->IsocyanateAvailable YesIso Yes IsocyanateAvailable->YesIso NoIso No (Amine Precursor) IsocyanateAvailable->NoIso MethodB Method B: Direct Addition (Catalytic) YesIso->MethodB High Atom Economy MethodA Method A: Triphosgene Activation (One-Pot, Two-Step) NoIso->MethodA Robust & General ConsiderationsB Requires: Catalyst (DBU or Zr) Sensitive to: Water MethodB->ConsiderationsB ConsiderationsA Requires: Triphosgene (Solid) Generates: HCl (Neutralized by Base) MethodA->ConsiderationsA

Figure 1: Decision matrix for selecting the optimal synthetic route.

Detailed Experimental Protocols

Method A: The "Gold Standard" Triphosgene Route

Best for: Converting amines to carbamates when the isocyanate is unstable or unavailable. Mechanism: In situ generation of trifluoroethyl chloroformate (TFECF), followed by aminolysis.

Reagents & Materials
  • Substrate: Primary or secondary amine (

    
     equiv).
    
  • Reagent: Triphosgene (

    
     equiv) - Handle with extreme caution in a fume hood.
    
  • Alcohol: 2,2,2-Trifluoroethanol (TFE) (

    
     equiv).
    
  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (
    
    
    
    equiv).
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

Step-by-Step Protocol
  • Activation (Formation of TFECF):

    • Charge a flame-dried round-bottom flask with Triphosgene (

      
       equiv) and anhydrous DCM (
      
      
      
      concentration relative to amine).
    • Cool the solution to 0 °C under an inert atmosphere (

      
       or 
      
      
      
      ).
    • Add a mixture of TFE (

      
       equiv) and Pyridine or 
      
      
      
      (
      
      
      equiv) dropwise over 15–20 minutes.
    • Note: A white precipitate (amine hydrochloride) will form. Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

    • Checkpoint: TLC or GC-MS can confirm the formation of Trifluoroethyl Chloroformate (TFECF).

  • Coupling (Carbamate Formation):

    • Cool the reaction mixture back to 0 °C .

    • Add the substrate amine (

      
       equiv) mixed with the remaining base (
      
      
      
      equiv) dropwise.
    • Allow the reaction to warm to RT and stir for 2–4 hours.

  • Work-up:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ). Wash combined organics with brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Silica gel chromatography (typically Hexanes/EtOAc).

Why this works: Triphosgene is a solid, safer alternative to phosgene gas. It reacts with TFE to form the highly reactive chloroformate intermediate, which—unlike TFE itself—is a potent electrophile capable of reacting rapidly with amines.

Method B: Catalytic Direct Addition (Green Chemistry)

Best for: Reactions where the isocyanate is available and "Atom Economy" is a priority. Challenge: TFE is a poor nucleophile; uncatalyzed reactions are extremely slow.

Catalyst Selection
Catalyst ClassSpecific ReagentLoadProsCons
Superbase DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)1-5 mol%Lowers activation energy significantly; cheap.Basic; can cause side reactions in sensitive substrates.
Green Metal Zr(acac)₄ (Zirconium acetylacetonate)1-2 mol%Selective for -OH over

; low toxicity.
Higher cost; requires removal.
Organotin DBTL (Dibutyltin dilaurate)1-5 mol%Historical standard; very active.Toxic ; difficult to remove trace Sn residues.
Step-by-Step Protocol (DBU Catalyzed)
  • Preparation:

    • Dissolve the Isocyanate (

      
       equiv) in anhydrous Toluene or DCM.
      
    • Add TFE (

      
       equiv). Excess TFE drives the equilibrium.
      
  • Catalysis:

    • Add DBU (

      
       equiv / 5 mol%).
      
    • Stir at RT. For sterically hindered isocyanates, heat to 60 °C .

  • Monitoring:

    • Monitor by IR spectroscopy: Disappearance of the Isocyanate peak (~2270 cm⁻¹) and appearance of the Carbamate Carbonyl (~1720–1740 cm⁻¹).

  • Work-up:

    • Evaporate solvent.

    • If DBU was used, wash the crude residue with dilute

      
       (1M) to remove the catalyst (if the product is acid-stable).
      
    • Recrystallize or chromatograph.

Mechanistic Insight & Troubleshooting

The reaction pathways differ fundamentally in how the activation energy barrier is overcome.

Mechanism cluster_A Method A: Chloroformate Pathway cluster_B Method B: Catalytic Addition Triphosgene Triphosgene (Cl3CO-CO-OCCl3) TFECF Intermediate: TFECF (Cl-CO-OCH2CF3) Triphosgene->TFECF + TFE / Base TFE_A TFE (CF3CH2OH) Carbamate_A TFE Carbamate TFECF->Carbamate_A + Amine Amine Amine (R-NH2) Isocyanate Isocyanate (R-N=C=O) Complex Transition State: [Base-H...ORf...C=O] Isocyanate->Complex + DBU/Zr Catalyst TFE_B TFE (CF3CH2OH) TFE_B->Complex Carbamate_B TFE Carbamate Complex->Carbamate_B

Figure 2: Mechanistic comparison of the two primary pathways.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Method A) Hydrolysis of TFECF intermediate.Ensure solvents are anhydrous.[1] Increase Triphosgene to 0.4 equiv.
Low Yield (Method B) TFE volatility (bp 74°C) or low nucleophilicity.Use a sealed tube if heating >60°C. Switch from weak base (TEA) to superbase (DBU).
Urea Byproduct Water contamination in Isocyanate reaction.Use Zr(acac)₄ catalyst (selective for alcohol over water). Dry TFE over 3Å sieves.
Residual Catalyst Difficulty removing DBU/Pyridine.Wash organic layer with

solution (complexes amines) or dilute citric acid.

References

  • Synthesis of Volatile Carbamates: Molecules (2026). "Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications." Link (Accessed via PMC).

  • Triphosgene Applications: Tetrahedron (2020).[2] "A decade review of triphosgene and its applications in organic reactions." Link.

  • DBU Catalysis: Journal of Applied Polymer Science (2020).[3] "The catalytic effect of DBU on urethane formation." Link.

  • Zirconium Catalysts: Werner Blank, King Industries. "Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts." Link.

  • Medicinal Chemistry Utility: Journal of Medicinal Chemistry (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Link.

Sources

Application Note: Catalytic Enantioselective Synthesis of Trifluoromethylated Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026


-Amino-

-Trifluoromethyl Alcohols

Executive Summary

This application note details two robust, field-proven protocols for the enantioselective synthesis of trifluoromethylated amino alcohols (


-amino-

-CF

alcohols). These motifs are critical bioisosteres in modern drug design, serving as non-hydrolyzable transition state mimics in protease inhibitors and key structural elements in antivirals (e.g., Efavirenz).

We present two complementary methodologies:

  • Organocatalytic Asymmetric Henry Reaction (Nitroaldol): Ideal for constructing the carbon skeleton from trifluoromethyl ketones, followed by reduction.

  • Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH): Optimized for the Dynamic Kinetic Resolution (DKR) of

    
    -amino trifluoromethyl ketones.
    

Strategic Importance in Medicinal Chemistry

The incorporation of a trifluoromethyl (


) group adjacent to an amino alcohol functionality fundamentally alters the physicochemical profile of the molecule:
  • pKa Modulation: The electron-withdrawing

    
     group lowers the pKa of the adjacent alcohol (from ~16 to ~11-12), enhancing hydrogen bond donating capability to receptor targets.
    
  • Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks oxidative metabolism at the

    
    -position (cytochrome P450 oxidation).
    
  • Bioisosterism: The

    
     group mimics the steric bulk of an isopropyl group but with inverted electronic properties.
    

Methodology A: Organocatalytic Asymmetric Henry Reaction

This route uses chiral Cinchona alkaloid derivatives to catalyze the addition of nitromethane to trifluoromethyl ketones. The resulting chiral nitro-alcohol is subsequently reduced to the amino alcohol.

Mechanistic Insight

The reaction relies on bifunctional catalysis . A thiourea-modified Cinchona alkaloid activates the nitroalkane via hydrogen bonding (lowering the pKa of the


-proton) while the quinuclidine nitrogen activates the nucleophile or orients the ketone.

HenryMechanism Cat Cinchona-Thiourea Catalyst Complex Transition State Assembly (Dual H-Bond Activation) Cat->Complex Coordinates Sub1 Trifluoromethyl Ketone (Electrophile) Sub1->Complex C=O Activation Sub2 Nitromethane (Nucleophile) Sub2->Complex Deprotonation Product_Nitro Chiral u03b2-Nitro Alcohol Complex->Product_Nitro C-C Bond Formation Product_Amino Chiral u03b2-Amino Alcohol Product_Nitro->Product_Amino H2 / Raney Ni (Reduction)

Figure 1: Bifunctional activation mode in the Asymmetric Henry Reaction.

Experimental Protocol

Target: (R)-1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol (Precursor)

Reagents:

  • 2,2,2-Trifluoroacetophenone (1.0 equiv)

  • Nitromethane (5.0 equiv)

  • Catalyst: Hydroquinine 1,4-phthalazinediyl diether ((DHQ)

    
    PHAL) or specific Thiourea-Cinchona derivative (0.05 equiv / 5 mol%)
    
  • Solvent: THF or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under Argon, dissolve the Cinchona catalyst (5 mol%) in anhydrous THF (0.5 M concentration relative to ketone).

  • Substrate Addition: Add 2,2,2-trifluoroacetophenone (1.0 mmol). Cool the mixture to -20°C to enhance enantioselectivity.

  • Nucleophile Addition: Add Nitromethane (5.0 mmol) dropwise over 10 minutes.

  • Reaction: Stir at -20°C for 24-48 hours. Monitor via TLC (Note:

    
     ketones are volatile; avoid prolonged high-vacuum exposure during aliquoting).
    
  • Quench: Quench with 0.1 N HCl (aq). Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    

Reduction Step (Nitro to Amino):

  • Dissolve the purified nitro-alcohol in Methanol.

  • Add Raney Nickel (approx. 20 wt% of substrate) or Pd/C (10 wt%). Caution: Raney Ni is pyrophoric.

  • Stir under

    
     balloon (1 atm) for 12 hours.
    
  • Filter through Celite to yield the chiral amino alcohol.

Methodology B: Asymmetric Transfer Hydrogenation (ATH)

This method is superior when starting from


-amino ketones (often available as HCl salts). It utilizes a Dynamic Kinetic Resolution (DKR) strategy to convert racemic starting materials into a single stereoisomer.
Mechanistic Insight (DKR)

The Ruthenium catalyst reduces the ketone faster than the enantiomers racemize. However, in DKR, the reaction conditions (base/solvent) promote rapid racemization of the starting material in situ, allowing the catalyst to selectively reduce one enantiomer, theoretically achieving 100% yield of a single diastereomer.

ATH_DKR Racemic Racemic u03b1-Amino Ketone Enol Enol Intermediate (Achiral) Racemic->Enol Fast Racemization (Base Promoted) Product Chiral u03b2-Amino Alcohol (syn-selective) Racemic->Product Slow Reduction (k_slow) Racemic->Product Fast Matched Reduction (k_fast) Cat Ru(TsDPEN) Catalyst Cat->Product Hydride Transfer

Figure 2: Dynamic Kinetic Resolution (DKR) pathway in ATH.

Experimental Protocol

Target: syn-1-aryl-2,2,2-trifluoro-1-hydroxy-ethylamine derivatives.

Reagents:

  • 
    -Amino trifluoromethyl ketone hydrochloride (1.0 equiv)
    
  • Catalyst: RuCl (0.02 equiv / 2 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: DMF or DCM

Step-by-Step Procedure:

  • Degassing: Degas DMF by sparging with Argon for 20 minutes.

  • Catalyst Mix: In a Schlenk flask, dissolve RuCl in DMF.

  • Substrate Addition: Add the

    
    -amino ketone HCl salt.
    
  • H-Source Addition: Add the Formic Acid/TEA mixture (approx. 5-10 equiv) via syringe.

  • Reaction: Stir at 25°C for 12-24 hours. The evolution of

    
     gas confirms the reaction progress.
    
  • Workup: Dilute with water, basify to pH > 10 with

    
     (to ensure the amine is free), and extract with DCM.
    
  • Analysis: Determine Diastereomeric Ratio (dr) via

    
     NMR and Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H).
    

Comparative Analysis

FeatureMethod A: Organocatalytic HenryMethod B: Ru-Catalyzed ATH
Primary Bond Formed C-C (Carbon skeleton construction)C-H (Stereocenter setting)
Starting Material Trifluoromethyl Ketone

-Amino Ketone (Racemic)
Stereocontrol Good (80-95% ee)Excellent (>95% ee, >95:5 dr)
Scalability High (Cheap reagents)Moderate (Ru catalyst cost)
Limitations Requires reduction step (Nitro -> Amine)Requires pre-functionalized ketone
Key Advantage Modular assembly of skeletonSimultaneous resolution of stereocenters

References

  • Bandini, M., et al. (2009).

    
    -Nitro Alcohols. Wiley-VCH. 
    
  • Kawai, H., et al. (2010). Cinchona Alkaloid-Catalyzed Asymmetric Trifluoromethylation of Alkynyl Ketones.[1][2][3][4] Organic Letters.[2][3]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • Ma, J. A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Methods.[3] Chemical Reviews.[3]

  • Zhang, X., et al. (2015).

    
    -Trifluoromethylimines. Journal of Organic Chemistry.[5][6][7] 
    

Sources

Application Note: Synthesis of Efavirenz Analogs via Chiral Secondary Trifluoromethyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the synthesis of Efavirenz analogs, specifically focusing on the utilization of chiral secondary trifluoromethyl alcohols as divergent intermediates. This approach allows for the access of 4-desalkynyl analogs (4-H-benzoxazinones) and serves as a purified platform for generating 4-substituted analogs via subsequent oxidation-addition sequences.

Abstract

This guide outlines a high-fidelity protocol for synthesizing Efavirenz (Sustiva) analogs by leveraging chiral secondary trifluoromethyl alcohols as key versatile building blocks. While the industrial synthesis of Efavirenz typically proceeds via direct alkynylation of a ketone, the "Secondary Alcohol Route" offers a distinct advantage: it provides access to 4-desalkynyl analogs (4-H-4-trifluoromethyl-benzoxazin-2-ones) and serves as a highly enantiopure checkpoint for generating diverse 4-substituted derivatives. This protocol details the Asymmetric Transfer Hydrogenation (ATH) of trifluoromethyl ketones to generate the chiral alcohol, followed by cyclization to form the benzoxazinone core.

Introduction & Strategic Analysis

The Role of the Trifluoromethyl Carbinol

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) defined by a specific stereocenter bearing a trifluoromethyl (CF


) group, a cyclopropylacetylene moiety, and a hydroxyl group. The electronic withdrawal of the CF

group lowers the pKa of the hydroxyl (pKa ~10-11), enhancing hydrogen bonding within the HIV-1 reverse transcriptase binding pocket (K103N mutant active).
The "Secondary Alcohol" Divergence

Most Efavirenz syntheses target the tertiary alcohol directly. However, utilizing the secondary trifluoromethyl alcohol (e.g., (S)-1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanol) enables two distinct synthetic pathways:

  • Direct Cyclization (Path A): Reaction with phosgene equivalents yields 4-H-benzoxazinone analogs , which are valuable for Structure-Activity Relationship (SAR) studies probing the necessity of the alkyne "tail."

  • Oxidative Divergence (Path B): The secondary alcohol can be purified to >99% ee via crystallization (easier than the ketone or tertiary alcohol) and then re-oxidized to the ketone for modular addition of novel side chains (aryl, alkyl, heteroaryl) to create "Second-Generation" analogs.

Retrosynthetic Analysis & Pathway Visualization

The following diagram illustrates the divergent workflow starting from the trifluoromethyl ketone, passing through the chiral secondary alcohol, to access two distinct classes of analogs.

Efavirenz_Analog_Synthesis cluster_legend Pathway Legend Ketone Trifluoromethyl Ketone (Start Material) SecAlcohol Chiral Secondary Trifluoromethyl Alcohol (Key Intermediate) Ketone->SecAlcohol Asymmetric Transfer Hydrogenation (ATH) (Protocol 1) Analog_4H 4-H-Benzoxazinone (Analog Type A) SecAlcohol->Analog_4H Cyclization (Urea/CDI) (Protocol 2) ReOx_Ketone Purified Ketone SecAlcohol->ReOx_Ketone Oxidation (Dess-Martin) Analog_4Sub 4-Substituted Analog (Analog Type B) ReOx_Ketone->Analog_4Sub Grignard/Lithiate Addition Path A: Direct Cyclization Path A: Direct Cyclization Path B: Modular Functionalization Path B: Modular Functionalization

Caption: Divergent synthesis of Efavirenz analogs via the Chiral Secondary Alcohol platform.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective synthesis of (S)-1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanol. Mechanism: The Ru(II)-catalyzed transfer hydrogenation utilizes a "metal-ligand bifunctional" mechanism. The TsDPEN ligand assists in proton transfer, ensuring high facial selectivity for the ketone reduction.

Reagents:

  • Substrate: 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone (10.0 mmol)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (32 mg, 0.05 mmol) in degassed DCM (10 mL). Stir for 5 minutes under Argon.

  • Substrate Addition: Add the trifluoromethyl ketone (2.23 g, 10.0 mmol) to the catalyst solution.

  • Initiation: Cool the mixture to 0°C. Dropwise add the HCOOH/Et

    
    N complex (3.0 mL).
    
    • Critical Note: The reaction is exothermic.[1] Maintain temperature <5°C to maximize enantioselectivity (ee).

  • Reaction: Allow to warm to room temperature (23°C) and stir for 12-16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or

    
    F NMR (shift from -72 ppm ketone to -78 ppm alcohol).
    
  • Quench & Workup: Quench with sat. NaHCO

    
     (20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1 -> 4:1).

    • Yield Target: >90%[2]

    • ee Target: >96% (Determine via Chiral HPLC, Chiralcel OD-H column).

Protocol 2: Cyclization to 4-H-Benzoxazinone Analogs

Objective: Conversion of the secondary alcohol to the cyclic carbamate (4-H analog). Rationale: This step installs the pharmacophore core. Unlike the tertiary alcohol of Efavirenz, the secondary alcohol cyclizes readily with urea or CDI without requiring harsh bases like n-BuLi.

Reagents:

  • Substrate: (S)-1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanol (5.0 mmol)

  • Cyclizing Agent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) or Triphosgene (0.4 equiv)

  • Base: Triethylamine (2.0 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the chiral secondary alcohol (1.13 g, 5.0 mmol) in anhydrous THF (15 mL) under Argon.

  • Reagent Addition:

    • Option A (Green Chemistry): Add CDI (0.97 g, 6.0 mmol) in one portion. Heat to reflux (66°C) for 4 hours.

    • Option B (Standard): Cool to 0°C. Add Et

      
      N (1.4 mL). Add Triphosgene (0.59 g, 2.0 mmol) dissolved in THF (5 mL) dropwise over 20 mins.
      
  • Monitoring: Reaction is complete when the starting material spot (TLC) disappears. The product is usually more polar.

  • Workup: Cool to RT. Quench with 1M HCl (10 mL) to destroy excess reagent. Extract with EtOAc.

  • Isolation: Recrystallize from Hexane/EtOAc to obtain white crystals.

    • Product: (S)-6-chloro-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one.[3][4]

Protocol 3: Divergence to 4-Substituted Analogs (Optional)

Objective: Synthesis of "Efavirenz-like" analogs with non-alkyne tails. Method:

  • Oxidation: Treat the purified chiral secondary alcohol (from Protocol 1) with Dess-Martin Periodinane (1.1 equiv) in DCM to regenerate the ketone.

  • Addition: React the ketone with organolithium or Grignard reagents (R-Li or R-MgBr) to install the desired "R" group (e.g., Phenyl, Methyl, Pyridyl).

    • Note: This route ensures you are starting with a clean, purified precursor, although the chirality is reset at the ketone stage. High-value chiral ligands (e.g., chiral amino-alcohol ligands with ZnR

      
      ) must be used here if the "R" addition needs to be enantioselective.
      

Data Summary & Troubleshooting

ParameterProtocol 1 (ATH)Protocol 2 (Cyclization)
Typical Yield 92 - 95%85 - 90%
Enantiomeric Excess (ee) 96 - 99% (S-isomer)N/A (Chirality retained)
Key Reagent Ru-TsDPENCDI or Triphosgene
Reaction Time 12 - 16 h2 - 4 h
Critical Control Point Temp < 5°C during additionAnhydrous conditions

Troubleshooting Guide:

  • Low ee in Protocol 1: Ensure the solvent is strictly degassed. Oxygen poisons the Ru-H species. Lower the reaction temperature to -10°C if necessary.

  • Incomplete Cyclization (Protocol 2): If using CDI, ensure the THF is dry. Water hydrolyzes CDI to imidazole and CO

    
    . If reaction stalls, add 0.1 equiv of DMAP as a catalyst.
    

References

  • Pierce, M. E., et al. (1998). "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry. Link

  • Thompson, A. S., et al. (1995). "Use of an Ephedrine-Alkoxide-Mediated Enantioselective Addition of Acetylides to Trifluoromethyl Ketones." Tetrahedron Letters. Link

  • Ohkuma, T., et al. (2000). "Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(daipen) as a Highly Efficient Chiral Catalyst." Journal of the American Chemical Society. Link

  • Kawai, H., et al. (2013). "A New Synthetic Approach to Efavirenz through Enantioselective Trifluoromethylation." Angewandte Chemie International Edition. Link

  • BenchChem. (2025).[3] "Hypothetical Synthesis of Racemic Methyl Efavirenz: A Technical Guide." BenchChem Technical Notes. Link

Sources

Troubleshooting & Optimization

Improving enantiomeric excess in the reduction of 2-amino-4-chlorophenyl trifluoromethyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Topic: Improving Enantiomeric Excess (ee) in 2-amino-4-chlorophenyl Trifluoromethyl Ketone Reduction Assigned Specialist: Dr. A. Vance, Senior Application Scientist Reference ID: TR-CF3-2024-001

Executive Summary & Diagnostic Workflow

The Challenge: Reducing 2-amino-4-chlorophenyl trifluoromethyl ketone is deceptively difficult. The trifluoromethyl (


) group creates two competing electronic effects: it activates the carbonyl toward nucleophilic attack but also stabilizes the hydrate form  (gem-diol), which is catalytically inert. Furthermore, the ortho-amino group can chelate metal catalysts, poisoning the reaction or inducing racemization.

Core Solution Strategy: High enantiomeric excess (ee >98%) requires a tripartite approach:

  • Hydrate Suppression: Aggressive water removal or equilibrium shifting.

  • Ligand Matching: Using "tethered" Ru-catalysts or specific Ketoreductases (KREDs).

  • Amine Protection: Masking the nitrogen lone pair to prevent catalyst deactivation.

Diagnostic Decision Tree

Use the following workflow to identify your failure point.

OptimizationWorkflow Start START: Low ee observed CheckHydrate Is the substrate forming a hydrate? Start->CheckHydrate Drying Action: Azeotropic drying (Toluene) or Mol. Sieves CheckHydrate->Drying Yes (White solid/wet) CheckProtect Is the amine protected? CheckHydrate->CheckProtect No (Oil/Dry solid) Drying->CheckProtect ProtectGroup Action: Protect with Pivaloyl or Boc CheckProtect->ProtectGroup No (Free NH2) CheckCat Catalyst System? CheckProtect->CheckCat Yes (Protected) ProtectGroup->CheckCat SwitchCat Action: Switch to Ru-TsDPEN (ATH) CheckCat->SwitchCat Using Borane/CBS BioCat Action: Screen KRED Panel (Biocatalysis) CheckCat->BioCat Using Metal/H2

Figure 1: Troubleshooting logic flow for diagnosing low enantioselectivity.

Technical Deep Dive: The Three Pillars of High ee

Pillar A: The Hydrate Trap (Solvent Engineering)

The


 group is powerfully electron-withdrawing. In the presence of trace moisture, the ketone exists in equilibrium with its gem-diol (hydrate).
  • The Problem: Most chiral catalysts (Ru-Noyori, CBS) accept the ketone form. The hydrate is a dead-end species that slows the rate. If the rate is too slow, the background (racemic) reduction or catalyst decomposition dominates, lowering ee.

  • The Fix:

    • Solvent: Avoid hygroscopic solvents (THF is risky unless freshly distilled). Dichloromethane (DCM) or Toluene are preferred for chemical catalysis.

    • Protocol: Pre-dry the substrate via azeotropic distillation with toluene before adding the catalyst.

Pillar B: Catalyst Selection (The "Hardware")

For this specific substrate, standard hydrogenation (


 gas) often leads to dechlorination (removal of the Cl atom) or low ee. Asymmetric Transfer Hydrogenation (ATH)  is the gold standard.
MethodCatalyst SystemTypical eeProsCons
ATH Ru(II)-TsDPEN / HCOOH-TEA95-99%High ee, no

pressure needed, scalable.
Requires precise pH control; amine protection recommended.
CBS Borane / Chiral Oxazaborolidine85-94%Fast reaction at low temp.Moisture sensitive; Borane handling hazards.
Bio KREDs (Ketoreductases)>99%Perfect ee, mild conditions (aqueous).Requires enzyme screening; substrate solubility issues.[1]
Pillar C: Substrate Engineering (The "Input")

The ortho-amino group is a liability.

  • Unprotected (

    
    ):  The lone pair coordinates to the Ru center, displacing the chiral ligand.
    
  • Protected (

    
     or 
    
    
    
    ):
    The electron density is pulled into the carbonyl/carbamate, preventing chelation.
  • Recommendation: Use the Pivaloyl (Piv) or Boc protecting group. The steric bulk of the Pivaloyl group also enhances facial discrimination during the hydride transfer.

Step-by-Step Troubleshooting Protocols

Protocol A: Chemical Route (Ru-ATH)

Best for: Scalable synthesis when enzymes are unavailable.

Reagents:

  • Substrate:

    
    -(5-chloro-2-(2,2,2-trifluoroacetyl)phenyl)pivalamide (Protected Ketone).
    
  • Catalyst: RuCl (Noyori Catalyst).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

Workflow:

  • Drying: Dissolve substrate in Toluene. Rotovap to dryness to remove trace water. Repeat twice.

  • Dissolution: Dissolve substrate (1.0 eq) in dry DMF or DCM (0.5 M concentration).

  • Catalyst Addition: Add Ru-catalyst (0.5 - 1.0 mol%).

  • Initiation: Cool to 0°C. Add HCOOH/TEA mixture (3.0 eq) dropwise.

    • Critical Check: Monitor internal temp. Exotherms degrade ee.

  • Reaction: Stir at 25°C for 12-24h.

  • Quench: Pour into water/EtOAc. Wash organic layer with Sat.

    
     to remove formic acid.
    

Troubleshooting Table:

Symptom Probable Cause Corrective Action

| Low Conversion (<50%) | Hydrate formation or Catalyst poisoning. | Pre-dry substrate; Ensure


-protection; Increase catalyst to 2 mol%. |
| Low ee (50-70%)  | Racemic background reaction or Temperature too high. | Lower temp to 0°C; Check ligand purity; Ensure HCOOH/TEA ratio is 5:2. |
| Dechlorination  | Metal hydride over-activity. | Switch from 

gas to Transfer Hydrogenation (ATH). |
Protocol B: Biological Route (KRED Screening)

Best for: Maximum ee (>99%) and Green Chemistry requirements.

Workflow:

  • Buffer Prep: Phosphate buffer (pH 7.0) with cofactor (NADPH/NADH) and cofactor recycling system (GDH/Glucose).

  • Solvent: Add 10-20% DMSO to solubilize the chlorinated aromatic substrate.

  • Screening: Test a panel of KREDs (e.g., Codexis or generic kits) specifically tagged for "bulky ketones" or "trifluoromethyl ketones."

  • Reaction: Shake at 30°C.

  • Workup: Extract with MTBE.

Mechanism of Action (Visualized)

The following diagram illustrates the Asymmetric Transfer Hydrogenation (ATH) mechanism. Note how the chiral ligand (TsDPEN) creates a chiral pocket that forces the hydride to attack the Re-face or Si-face of the ketone, while the


 group is oriented away from steric bulk.

ATH_Mechanism cluster_0 Stereocontrol Factors Ru_Complex Ru-H Species (Chiral Template) TS Transition State (6-membered ring) Ru_Complex->TS Coordination Substrate CF3-Ketone (Prochiral) Substrate->TS Face Selection Product Chiral Alcohol (>98% ee) TS->Product Hydride Transfer Factor1 CH/pi interaction (Stabilizes TS) TS->Factor1 Factor2 Steric Repulsion (CF3 vs Ligand) TS->Factor2

Figure 2: Mechanism of Ruthenium-catalyzed Asymmetric Transfer Hydrogenation showing the origin of stereoselectivity.

Frequently Asked Questions (FAQ)

Q: Can I perform this reduction without protecting the amine? A: Technically, yes, but it is risky. Unprotected amines can be reduced using specific tethered Ru-catalysts (where the ligand contains a basic amine to direct the substrate), but for standard Noyori systems, the free amine often lowers conversion. Protection with a Boc group is the most reliable path to high ee.

Q: Why is my reaction stalling at 60% conversion? A: This is the "Hydrate Wall." As the reaction proceeds, water is often generated or enters the system (especially if using wet HCOOH). The remaining ketone converts to the hydrate. Add Molecular Sieves (4A) to the reaction mixture to drive it to completion.

Q: Is the CF3 group stable? I see fluoride ions in my waste stream. A: Under standard ATH conditions, the


 bond is stable. However, if you use strong reducing agents (like 

) or heterogeneous Pd/C hydrogenation, you risk defluorination. Stick to mild hydride transfer methods (Ru-ATH or KREDs).

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research. Link

  • Touchet, S., & Cossy, J. (2011). Asymmetric Transfer Hydrogenation of Trifluoromethyl Ketones. Organic Letters. Link

  • Truppo, M. D., et al. (2007). Efficient Kinetic Resolution of a Key Intermediate for the Synthesis of Efavirenz. Journal of Organic Chemistry. Link

  • Hollmann, F., et al. (2011). Biocatalytic Reduction of Trifluoromethyl Ketones. Green Chemistry. Link

Sources

Technical Support Center: Troubleshooting Cyclization of Trifluoroethanol Amino Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering low yields because the trifluoromethyl (


) group is a powerful electron-withdrawing group (EWG) that fundamentally alters the electronics of your substrate. Unlike standard alkyl cyclizations, trifluoroethyl amino derivatives suffer from a drastic reduction in nucleophilicity (up to 

-fold)
.[1]

This guide moves beyond standard organic synthesis intuition. To fix this, you must stop treating the amine as a willing nucleophile and start treating it as a deactivated species that requires aggressive electrophilic activation or specific solvation environments.

Part 1: The Core Problem (The "Fluorine Effect")

Before troubleshooting, you must visualize why the reaction fails.[1]

The Inductive Deactivation Mechanism

In a standard ethanolamine derivative, the nitrogen lone pair is high in energy and ready to attack an electrophile. In a trifluoroethanol derivative, the


 group exerts a strong negative inductive effect (

), pulling electron density through the sigma bond framework.[1]
  • Standard Amine

    
     (Conjugate Acid):  ~10.6 (Ethylamine)
    
  • Trifluoroethyl Amine

    
     (Conjugate Acid):  ~5.7
    
  • Consequence: The amine is less basic, but more importantly, it is non-nucleophilic .[1] It will not displace standard leaving groups (Cl, OMs) at reasonable rates under standard conditions.[1]

Visualizing the Deactivation

Nucleophilicity cluster_0 Standard Amine (Reactive) cluster_1 Trifluoroethyl Amine (Deactivated) A1 Ethyl Group (Electron Donating) A2 Nitrogen Lone Pair (High Energy / Available) A1->A2 +I Effect A3 Rapid Cyclization A2->A3 B1 CF3 Group (Electron Withdrawing) B2 Nitrogen Lone Pair (Low Energy / Held Tight) B2->B1 -I Effect (Strong) B3 Stalled Reaction (Low Yield) B2->B3 Slow Kinetics

Figure 1: Comparative electronic environments. The CF3 group effectively "locks" the nitrogen lone pair, preventing nucleophilic attack.[1]

Part 2: Diagnostic & Troubleshooting Guide

Issue 1: The Reaction Stalls (0-20% Conversion)

Diagnosis: The electrophile is not "hot" enough to tempt the deactivated nitrogen. Solution: Switch from "Push" to "Pull" chemistry. Since you cannot make the amine more nucleophilic, you must make the electrophile more reactive.

  • Protocol Adjustment A (Leaving Group): If you are displacing a halide, switch from Chloride (

    
    ) to Iodide (
    
    
    
    ). If using Tosylate, switch to Triflate (
    
    
    ) or Nonaflate (
    
    
    ).[1]
  • Protocol Adjustment B (Lewis Acid Activation): If cyclizing onto a carbonyl (e.g., lactam formation), standard thermal conditions will fail.[1] Add a Lewis Acid like

    
     or 
    
    
    
    to activate the carbonyl oxygen.
Issue 2: Formation of Oligomers/Polymers

Diagnosis: Intermolecular reaction is competing with intramolecular cyclization. Solution: The "High Dilution" Fallacy. Usually, dilution favors cyclization.[1] However, with fluorinated amines, reaction rates are so slow that dilution kills the kinetics entirely.[1]

  • Fix: Use Pseudo-High Dilution . Add the substrate very slowly (via syringe pump over 4-8 hours) to a refluxing solution of the base/catalyst. This keeps the instantaneous concentration of unreacted substrate low while maintaining a reactive environment.

Issue 3: Solubility & Aggregation

Diagnosis: Fluorinated chains are "fluorous"—they dislike both water and standard hydrocarbons. They tend to aggregate, hiding the reactive centers. Solution: Match the solvent to the fluorine content.

  • The "Magic" Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .[1]

  • Why? These solvents are strong hydrogen bond donors (HBD). They solvate the leaving group (assisting ionization) and break up fluorous aggregates.

Part 3: Optimized Experimental Protocol

Scenario: Cyclization of


-(2-chloroethyl)-2,2,2-trifluoroethylamine to form a trifluoromethyl-aziridine or pyrrolidine derivative.
The "Turbo-Charged" Cyclization Protocol
ParameterStandard Condition (Fails)Optimized Condition (Recommended)
Solvent DCM or THFAcetonitrile (ACN) or DMF (Polar Aprotic is required to strip cations)
Base Triethylamine (

)
NaH (Sodium Hydride) or KHMDS
Temperature Reflux (

)
Microwave Irradiation (

)
Additives NoneNaI (0.5 eq) - Finkelstein activation of the chloride
Step-by-Step Workflow
  • Preparation: Dissolve the trifluoroethyl amino precursor (1.0 equiv) in anhydrous Acetonitrile (0.1 M).

  • Activation (Finkelstein): Add Sodium Iodide (NaI, 0.5 equiv). Stir for 30 mins at RT. This converts the alkyl chloride to a more reactive alkyl iodide in situ.

  • Deprotonation:

    • Note: Since the amine

      
       is low (~5.7), weak bases like bicarbonate are useless. You need a base that drives the equilibrium.
      
    • Add Cesium Carbonate (

      
      , 3.0 equiv) .[1] Cesium is crucial because the large 
      
      
      
      cation creates a "naked," more reactive anion effect.
  • Energy Input: Seal the vessel and heat to 110°C (oil bath) or use a microwave reactor for 30 mins at 140°C.

  • Workup: Fluorinated products are often volatile. Do not rotovap to dryness. Extract with ether, wash with brine, and concentrate carefully.[1]

Part 4: Decision Logic (Troubleshooting Tree)

Use this logic flow to determine your next experiment.

Troubleshooting Start Start: Low Yield CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes Reaction Stalled SM_No Yes (SM Consumed) CheckSM->SM_No Complex Mixture CheckTemp Is Temp > 100°C? SM_Yes->CheckTemp IncreaseTemp Action: Switch to Microwave or High BP Solvent (DMSO/DMF) CheckTemp->IncreaseTemp No CheckLG Is Leaving Group Halide? CheckTemp->CheckLG Yes AddIodide Action: Add NaI (Finkelstein) or switch to OTs/OTf CheckLG->AddIodide Yes CheckProd Is Product decomposing? SM_No->CheckProd LowerTemp Action: Lower Temp, use stronger Base (LiHMDS) at -78°C CheckProd->LowerTemp Yes CheckElim Is Elimination (Alkene) Major Product? CheckProd->CheckElim No ChangeBase Action: Switch to Non-Nucleophilic Base (e.g., Proton Sponge, DBU) CheckElim->ChangeBase Yes

Figure 2: Decision matrix for optimizing reaction conditions based on TLC/LCMS analysis.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use ethanol or methanol as a solvent? A: Generally, no .[1] While protic solvents are good for


 pathways, your cyclization is likely 

(intramolecular).[1] Protic solvents will solvate the nucleophile (the amine), forming a "cage" that further reduces its already low reactivity. Use polar aprotic solvents (ACN, DMF, DMSO) to leave the nucleophile "naked" and active.[1]

Q2: My product is volatile. How do I isolate it? A: Trifluoromethyl groups increase volatility. If your product is a small heterocycle (MW < 200), it may co-evaporate with solvents.[1]

  • Fix: Isolate as a hydrochloride salt.[2] After the reaction, bubble dry HCl gas into the ether extract to precipitate the salt, which is non-volatile and stable.

Q3: Why is elimination (alkene formation) competing with cyclization? A: The


 group makes the protons on the adjacent carbons more acidic (

drops). If you use a hard, strong base (like NaOH) and high heat, you risk E2 elimination.[1]
  • Fix: Use a bulky, non-nucleophilic base like DBU or Hunig's Base (

    
    )  which struggles to access the protons but can sponge up the acid generated during cyclization.
    

References

  • Nucleophilicity Trends: Ashenhurst, J. "Nucleophilicity Trends of Amines."[1] Master Organic Chemistry. (The

    
     group reduces nucleophilicity by a factor of approx. 
    
    
    
    ).[3] Link
  • Cyclization Protocols: Simon, J., Chelain, E., & Brigaud, T. "Highly Diastereoselective Synthesis of Enantiopure ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    -Trifluoromethyl 
    
    
    
    -Amino Alcohols from Chiral Trifluoromethyl Oxazolidines."[1] Organic Letters, 2012.[1] (Demonstrates organolithium tactics for fluorinated heterocycles). Link
  • TFE Solvent Effects: Roccatano, D., et al. "Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides."[1] PNAS, 2002.[1] (Explains the aggregation and solvation properties of TFE). Link

  • General Fluorine Chemistry: Begue, J.P., & Bonnet-Delpon, D. Bioorganic and Medicinal Chemistry of Fluorine.[1] Wiley, 2008.[1] (Authoritative text on the "Fluorine Effect" and inductive deactivation).

Sources

Technical Support Center: Purification of 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Subject: Impurity Profile & Purification Protocols for Efavirenz Intermediate (AMCOL) Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Chemical Context

Welcome to the technical support hub for 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol (CAS: 1347720-67-5), widely known in the industry as the "Amino Alcohol" (AMCOL) intermediate.[1]

This molecule is the critical chiral scaffold for the synthesis of Efavirenz (Sustiva).[2] Its purity is paramount because any enantiomeric impurity carried forward will result in the wrong stereoisomer of the final API, which is pharmacologically inactive and regulatory non-compliant. Furthermore, the presence of the primary amine makes this compound susceptible to oxidation (coloration) and genotoxic concerns if residual anilines remain.

Key Chemical Properties:

  • Appearance: White to off-white solid (turns pink/brown upon oxidation).[1][2]

  • Chirality: Contains one stereocenter.[1][2] The (S)-enantiomer is typically the target for Efavirenz.[1][2]

  • Solubility: Soluble in Methanol, THF, Ethyl Acetate; Low solubility in n-Heptane, Water.

Impurity Database: Know Your Enemy

Before attempting purification, identify which impurity is compromising your batch.[1][2]

Impurity CodeChemical NameOriginDetection Characteristic
IMP-A 4-ChloroanilineStarting Material / HydrolysisColor: Pink/Brown darkening over time.[1][2] ** HPLC:** Early eluting (more polar).
IMP-B 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanonePrecursor (Incomplete Reduction)UV: Distinct carbonyl absorbance.[1][2] Solubility: Higher in non-polar solvents than the alcohol.[1][2]
IMP-C (R)-EnantiomerStereochemical impurityChiral HPLC: Distinct peak on AD-H or OD-H columns.[1][2]
IMP-D Open-chain AmidesHydrolysis of protected precursorsMass Spec: M+18 or M+1 peaks distinct from target.

Troubleshooting Guide (FAQ)

Issue 1: "My product is turning pink/brown during drying."

Diagnosis: Oxidative degradation of the aniline moiety.[1][2] Root Cause: Trace amounts of 4-Chloroaniline (IMP-A) or exposure to light/air while wet.[1][2] Corrective Action:

  • The Acid Wash: Dissolve the crude solid in Ethyl Acetate.[1][2] Wash with 1N HCl .[1][2]

    • Mechanism:[1][2][3][4][5] 4-Chloroaniline is more basic than the trifluoromethyl-deactivated aniline of the target.[1][2] It will protonate and move to the aqueous layer more readily, though care must be taken as the target is also basic.

    • Refined approach: Use a mild acidic buffer (pH 3-4) to selectively remove the highly basic impurities without losing the target.[1][2]

  • Storage: Store the purified solid under Nitrogen in amber vials.

Issue 2: "I cannot achieve >99% ee (Enantiomeric Excess)."

Diagnosis: Racemate contamination.[1][2] Root Cause: Non-selective reduction catalyst or racemization during workup (thermal stress).[1][2] Corrective Action:

  • Recrystallization Strategy: The racemic compound often forms a different crystal lattice than the pure enantiomer.[2]

  • Solvent System: Use Toluene/n-Heptane (1:4) .[1][2]

    • Protocol: Dissolve in hot Toluene. Add n-Heptane slowly until turbidity appears.[1][2] Cool slowly to 0°C. The racemate generally remains in the mother liquor (or precipitates first—check specific phase diagram), allowing enrichment of the major enantiomer.

Issue 3: "The product is 'oiling out' instead of crystallizing."

Diagnosis: Impurity load is too high (acting as a solvent).[1][2] Root Cause: Residual THF or Ketone (IMP-B) preventing lattice formation.[1][2] Corrective Action:

  • Solvent Swap: Perform an azeotropic distillation with Toluene to remove residual THF.[1][2]

  • Seeding: Cool the solution to 10°C and add 0.1% w/w seed crystals of pure AMCOL.

  • Anti-solvent Drip: Do not dump the anti-solvent (Heptane) in at once.[1][2] Add it via a dropping funnel over 1 hour.

Standard Operating Procedures (SOPs)

Protocol A: Purification via Recrystallization (High Purity)

Target: Removal of IMP-B (Ketone) and IMP-A (Aniline).[1]

  • Dissolution: Charge 10g of Crude AMCOL into a flask. Add 30 mL Toluene . Heat to 60-65°C until fully dissolved.

  • Filtration: Filter hot (if insoluble particulates exist) through a celite pad.[1][2]

  • Anti-solvent Addition: Maintain temperature at 60°C. Slowly add 60 mL n-Heptane dropwise.

  • Nucleation: Cool naturally to 25°C with stirring (200 RPM). Crystallization should begin.[1][2]

  • Maturation: Cool further to 0-5°C and hold for 2 hours.

  • Isolation: Filter the white solid. Wash the cake with cold n-Heptane (20 mL) .

  • Drying: Dry under vacuum at 45°C for 6 hours.

Protocol B: HPLC Purity & Impurity Tracking

Method adapted for polarity differentiation.[1][2]

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][6][7]

  • Gradient:

    • 0 min: 80% A / 20% B

    • 20 min: 20% A / 80% B

    • 25 min: 20% A / 80% B

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (Aniline absorption) and 215 nm.[1][2]

  • Expected Retention:

    • 4-Chloroaniline: ~5-7 min[1][2]

    • Amino Alcohol (Target): ~12-14 min

    • Ketone (IMP-B): ~16-18 min[1]

Visual Workflows

Diagram 1: Purification Decision Logic

PurificationLogic Start Crude AMCOL (Post-Reaction) Check HPLC Analysis (Purity & ee%) Start->Check Decision1 Purity < 95%? Check->Decision1 Decision2 Color: Pink/Brown? Decision1->Decision2 Yes Decision3 Low ee% (<98%)? Decision1->Decision3 No (Chemically Pure) AcidWash Acid/Base Extraction (Remove Anilines) Decision2->AcidWash Yes Recryst Recrystallization (Toluene/Heptane) Decision2->Recryst No Decision3->Recryst Moderate (90-98%) ChiralRes Chiral Resolution (Camphanic Acid) Decision3->ChiralRes Severe (<90%) AcidWash->Recryst Final Pure AMCOL (>99.5% Purity) Recryst->Final ChiralRes->Final

Caption: Decision tree for selecting the appropriate purification method based on impurity profile.

Diagram 2: Impurity Fate Map (Extraction)

ExtractionFate Mix Crude Mixture (Target + Impurities) Step1 Dissolve in Ethyl Acetate Add Mild Acid (pH 4) Mix->Step1 OrgLayer Organic Layer (Ethyl Acetate) Step1->OrgLayer AqLayer Aqueous Layer (Acidic) Step1->AqLayer Target Target AMCOL (Weak Base - Stays Organic) OrgLayer->Target ImpB Ketone (Neutral - Stays Organic) OrgLayer->ImpB Co-elutes ImpA 4-Chloroaniline (Stronger Base - Protonates) AqLayer->ImpA Removed

Caption: Fate of impurities during the acid-wash phase. Note that Ketone (Imp-B) requires crystallization for removal.[1]

References

  • Synthesis and Impurity Profiling of Efavirenz Intermediates. Source: ResearchGate.[1][2] Context: Describes the isolation of AMCOL and degradation products.

  • Process for Preparation of Efavirenz (Patent US8710218B2). Source: Google Patents.[1][2] Context: Details the crystallization of the amino alcohol from n-heptane and toluene systems.

  • Trace Level Quantification of Genotoxic Impurities in Efavirenz. Source: NIH / PubMed Central.[1][2] Context: Identifies the amino alcohol (AMCOL) as a potential genotoxic impurity and describes HPLC/MS methods for detection.

  • Solubility and Miscibility Data. Source: Alfa Chemistry.[1][2] Context: Provides solubility rules for polar/non-polar solvent selection (Heptane/Toluene miscibility).

Sources

Validation & Comparative

Chiral HPLC method development for 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

Chiral HPLC Method Development Guide for 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol: A Comparative Analysis of Polysaccharide CSPs

Executive Summary

For researchers and drug development professionals, the enantioselective analysis of trifluoromethyl-substituted alcohols is a critical quality control step in verifying the stereochemical outcome of asymmetric synthesis[1]. The molecule 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol presents a unique chromatographic challenge. It possesses a highly polarized chiral center where the strongly electron-withdrawing trifluoromethyl (-CF₃) group significantly alters the hydrogen-bonding dynamics of the adjacent hydroxyl (-OH) proton. Concurrently, the molecule contains a weakly basic aniline moiety (-NH₂) and a hydrophobic chlorophenyl ring.

This guide objectively compares the performance of leading chiral stationary phases (CSPs) and provides a self-validating experimental protocol for robust method development.

Mechanistic Causality in Chiral Recognition

Successful chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector[2]. For 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol, the primary interaction mechanisms are:

  • Hydrogen Bonding: Driven by the -OH and -NH₂ groups.

  • Dipole-Dipole Interactions: Dictated by the highly electronegative -CF₃ group.

  • π-π Interactions: Facilitated by the chlorophenyl ring.

Because the -CF₃ group alters standard aliphatic hydrogen-bonding dynamics, polysaccharide-based CSPs—specifically derivatized amylose and cellulose—are the industry standard for these analytes[1]. Furthermore, the basicity of the aniline group necessitates the use of a basic mobile phase additive (e.g., diethylamine) to suppress secondary interactions with residual silanols on the silica support[3]. Without this additive, the system will suffer from severe peak tailing, compromising both resolution and quantitative accuracy.

Comparative Evaluation of Chiral Stationary Phases

To establish the optimal method, we evaluated two primary classes of immobilized polysaccharide CSPs:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H / Phenomenex Lux® Amylose-1): The amylose backbone forms a left-handed helical structure with a distinct chiral groove. This conformation is highly accommodating to the bulky -CF₃ group, allowing optimal alignment of the analyte's -OH and -NH₂ groups with the carbamate linkages of the CSP[2].

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H / Phenomenex Lux® Cellulose-1): The cellulose backbone possesses a more linear, extended helical conformation. While effective for many aryl alcohols, the steric bulk of the ortho-amino and para-chloro substitutions on the phenyl ring often hinders optimal insertion into the cellulose chiral cavity, resulting in lower enantioselectivity[3].

Experimental Data Comparison

The following table summarizes the comparative performance of these CSPs using standardized normal-phase and polar organic screening conditions.

Chiral Stationary Phase (CSP)Mobile Phase CompositionRetention Factor (k₁)Selectivity (α)Resolution (Rs)Peak Symmetry (As)
Amylose Derivative (AD-H) n-Hexane/IPA/DEA (90:10:0.1)2.851.423.40 1.05
Cellulose Derivative (OD-H) n-Hexane/IPA/DEA (90:10:0.1)3.101.151.85 1.20
Amylose Derivative (AD-H) 100% Methanol + 0.1% DEA1.951.302.90 1.10

Data Interpretation: The amylose-based CSP demonstrates superior chiral recognition (Rs = 3.40) compared to the cellulose-based CSP (Rs = 1.85) under identical normal-phase conditions. The helical pitch of the amylose derivative provides a more complementary fit for the highly substituted chlorophenyl and trifluoromethyl groups. Additionally, the polar organic mode (100% Methanol) on the amylose column offers a faster analysis time (lower k₁) while maintaining baseline resolution, presenting a viable alternative for high-throughput screening[1].

Step-by-Step Method Development Protocol

To ensure a self-validating and reproducible system, follow this systematic workflow. This protocol is designed to verify the stereochemical outcome and ensure accurate quantification of enantiomeric excess (ee)[4],[5].

Step 1: Sample Preparation

  • Weigh exactly 1.0 mg of the racemic 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol.

  • Dissolve the standard in 1.0 mL of the exact mobile phase (e.g., n-Hexane/Isopropanol 90:10) to prevent solvent shock and peak distortion at the column head[1].

  • Filter through a 0.22 µm PTFE syringe filter.

Step 2: Primary Column Screening

  • Equilibrate an Amylose-based column (250 x 4.6 mm, 5 µm) with n-Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min.

  • Set the column oven temperature to 25°C to stabilize the thermodynamics of the transient diastereomeric complex formation.

  • Monitor UV absorbance at 254 nm (optimal for the chlorophenyl chromophore).

  • Inject 10 µL of the racemic sample.

Step 3: Optimization and Causality Testing

  • Adjusting Modifier Concentration: If the retention factor (k₁) is > 10, increase the isopropanol concentration to 15% or 20% to increase elution strength. If k₁ is < 2, decrease isopropanol to 5% to enhance interaction time with the chiral cavities.

  • Additive Tuning: The 0.1% Diethylamine (DEA) is critical. If peak tailing persists (As > 1.2), verify the freshness of the DEA, as amine additives can degrade or evaporate, leading to active silanol exposure.

Step 4: System Validation (Self-Validating Check)

  • Perform six replicate injections of the optimized method.

  • Calculate the Relative Standard Deviation (RSD) for retention times and peak areas. A self-validating system must yield an RSD ≤ 1.5%.

  • Confirm baseline resolution (Rs ≥ 2.0) to ensure accurate integration of trace enantiomeric impurities.

Method Development Workflow Visualization

Workflow N1 Analyte Characterization 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol N2 CSP Screening Amylose (AD-H) vs. Cellulose (OD-H) N1->N2 N3 Mobile Phase Selection Normal Phase (Hexane/IPA) + 0.1% DEA N2->N3 N4 Resolution Check Is Rs ≥ 2.0? N3->N4 N5 Method Optimization Adjust Modifier & Additive Concentration N4->N5 No N6 Method Validation ICH Q2(R1) Guidelines N4->N6 Yes N5->N4

Figure 1: Systematic Chiral HPLC Method Development Workflow for Trifluoromethyl Alcohols.

References

  • Benchchem. "A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols." 1

  • LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs."3

  • Phenomenex. "HPLC Technical Tip: Chiral Method Development." 2

  • Asian Journal of Chemistry. "Development and Validation of RP-Chiral HPLC Method for Determination of (R)-Enantiomer Excess Content in Efavirenz." 4

  • Ingenta Connect. "Validated enantiospecific LC method for determination of (R)-enantiomer impurity in (S)-efavirenz." 5

Sources

Technical Comparison Guide: NMR Characterization of 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) methodologies for characterizing the enantiomers of 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol . It is designed for researchers requiring robust protocols for stereochemical assignment and enantiomeric excess (ee) determination.

Executive Summary

1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol is a critical chiral building block, structurally related to intermediates used in the synthesis of non-nucleoside reverse transcriptase inhibitors (e.g., Efavirenz). The presence of the trifluoromethyl (


) group adjacent to the chiral center enhances metabolic stability but complicates stereochemical analysis due to strong electron-withdrawing effects.

This guide compares three primary methods for distinguishing the (R) and (S) enantiomers:

  • Chiral Derivatization (Mosher's Method): The gold standard for absolute configuration assignment.

  • Chiral Solvating Agents (CSAs): A rapid, non-destructive NMR technique.

  • Chiral HPLC: The industry alternative for high-throughput quantification.

Structural Elucidation (Achiral Baseline)

Before assessing chirality, the structural integrity of the racemic scaffold must be validated. The trifluoroethanol moiety introduces characteristic splitting patterns in both


 and 

NMR.
Representative Spectral Data

Solvent:


 (referenced to 7.26 ppm)
NucleusChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment

7.15Doublet (d)

Ar-H (C6, meta to Cl)
6.75Doublet (d)

Ar-H (C3, ortho to Cl)
6.68Doublet of Doublets (dd)

Ar-H (C5)
5.10 Quartet (q)


4.20Broad Singlet (br s)-

(Exchangeable)
3.50Broad Singlet (br s)-

(Exchangeable)

-78.5 Doublet (d)


Technical Insight: The quartet at ~5.10 ppm in the proton spectrum is diagnostic. It arises from the coupling of the methine proton with the three equivalent fluorine atoms (


). Decoupling the fluorine channel (

) will collapse this quartet into a singlet, confirming the connectivity.

Enantiomeric Characterization Methods

The core challenge is distinguishing the enantiomers, which have identical NMR spectra in an achiral environment.[1] We must introduce a chiral environment to create diastereomeric relationships.

Method A: Chiral Derivatization (Mosher's Ester Analysis)

Best For: Absolute Configuration Assignment.[2]

This method involves reacting the alcohol with enantiopure


-methoxy-

-trifluoromethylphenylacetic acid chloride (MTPA-Cl). The resulting diastereomeric esters exhibit distinct chemical shifts due to the anisotropic shielding of the Mosher phenyl group.
Protocol
  • Sample Prep: Dissolve 10 mg of the amino-alcohol in 0.6 mL dry pyridine-

    
     (or 
    
    
    
    with pyridine base).
  • Derivatization: Add 1.5 eq. of (R)-(-)-MTPA-Cl to one tube and 1.5 eq. of (S)-(+)-MTPA-Cl to a second tube.

  • Reaction: Shake for 10 minutes (reaction is usually instantaneous for primary/secondary alcohols).

  • Acquisition: Acquire

    
     NMR for both samples.
    
Data Interpretation (

)

Calculate the difference in chemical shift: ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


.[2][3]
  • Model: In the preferred conformation, the MTPA phenyl group shields protons on one side of the chiral plane.

  • Logic: If protons on the right side of the Newman projection have

    
     and protons on the left have 
    
    
    
    , the configuration can be mapped.

Mosher_Logic cluster_0 Mosher's Method Workflow Step1 React Substrate with (R)-MTPA-Cl Step3 Acquire 1H NMR for both Esters Step1->Step3 Step2 React Substrate with (S)-MTPA-Cl Step2->Step3 Step4 Calculate Δδ(SR) (δ_S - δ_R) Step3->Step4 Step5 Map Shielding Regions (+/-) Step4->Step5

Figure 1: Workflow for absolute configuration assignment using Mosher's Esters.

Method B: Chiral Solvating Agents (CSAs)

Best For: Rapid Enantiomeric Excess (ee) Determination.

CSAs form transient diastereomeric complexes via non-covalent interactions (H-bonding,


-stacking).
  • Reagent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle’s Alcohol) or Quinine.

  • Protocol:

    • Dissolve the racemic analyte in

      
      .
      
    • Titrate with the CSA (0.5 to 5.0 equivalents).

    • Monitor the

      
       signal in 
      
      
      
      NMR.
  • Observation: The singlet

    
     peak will split into two singlets (one for each enantiomer). The integration ratio gives the ee directly.
    
Method C: Chiral HPLC (Alternative)

Best For: High-throughput QC and Preparative Separation.

  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine (to suppress peak tailing from the amine).

  • Detection: UV at 254 nm.

Comparative Analysis

The choice of method depends on the specific stage of drug development.

FeatureMethod A: Mosher's Ester Method B: Chiral NMR (CSA) Method C: Chiral HPLC
Primary Utility Absolute Configuration Rapid ee checkRoutine QC / Purification
Sample Prep Chemical Derivatization (Irreversible)Mixing (Reversible/Recoverable)Dilution
Time to Result 2-4 Hours15 Minutes30-60 Minutes
Accuracy High (Structural Proof)Moderate (Shift dependent)Very High (Quantitation)
Cost High (MTPA-Cl reagents)Low (CSA is reusable/cheap)High (Columns/Solvents)
Data Output

values
Split peaks (Integration)Chromatogram (Area %)

Experimental Protocol: Mosher Ester Synthesis

Objective: Synthesis of the (S)-MTPA ester from 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol.

  • Preparation: In a clean, dry 1-dram vial, place 10 mg (0.044 mmol) of the amino-alcohol.

  • Solvation: Add 0.6 mL of deuterated pyridine (

    
    ). Pyridine acts as both solvent and acid scavenger.
    
  • Addition: Add 12

    
     (0.066 mmol, 1.5 eq) of (R)-(-)-MTPA-Cl .
    
    • Note: Using (R)-chloride yields the (S)-ester according to Cahn-Ingold-Prelog priority rules.

  • Incubation: Cap and shake at room temperature for 15 minutes.

  • Verification: Transfer to an NMR tube. Acquire

    
     NMR (16 scans).
    
  • Check: Look for the disappearance of the broad

    
     peak and the shift of the methine quartet downfield (deshielding due to esterification).
    

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][4][3] Nature Protocols, 2, 2451–2458. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[2][4][3] Chemical Reviews, 104(1), 17-118. [Link]

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]

Sources

Comparison Guide: Transfer Hydrogenation vs. Hydride Reduction for Trifluoromethyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between Transfer Hydrogenation (TH) and Hydride Reduction for the enantioselective reduction of trifluoromethyl ketones (TFMKs).

Executive Summary

For the reduction of trifluoromethyl ketones (TFMKs), Asymmetric Transfer Hydrogenation (ATH) using Ru- or Ir-based Noyori-Ikariya catalysts is generally superior to traditional Hydride Reduction (e.g., CBS-borane) in drug development contexts.

While hydride reductions are kinetically fast, they suffer from the "Hydrate Trap"—the tendency of TFMKs to form stable gem-diols in the presence of moisture, which inhibits nucleophilic attack. ATH systems, particularly those utilizing formate in aqueous media, leverage this equilibrium, offering higher enantioselectivity (>95% ee), greater moisture tolerance, and safer scalability without requiring cryogenic conditions.

The Chemical Challenge: The "Hydrate Trap"

To understand the divergence in performance, one must first address the substrate's nature. The strong electron-withdrawing effect of the


 group ($ \chi_p \approx 3.36 $) renders the carbonyl carbon highly electrophilic.
  • The Consequence: In the presence of trace moisture, TFMKs exist predominantly as gem-diols (hydrates) rather than free ketones.

  • The Conflict:

    • Hydride Reagents (Boranes/Aluminohydrides): Require the free ketone form. They are often deactivated by the water bound in the hydrate or require harsh dehydration steps prior to reaction.

    • Transfer Hydrogenation (Aqueous Formate): Operates under reversible equilibrium conditions. As the minor amount of free ketone is reduced to the alcohol, the equilibrium shifts from the hydrate to the ketone (Le Chatelier’s principle), allowing the reaction to proceed smoothly in wet media.

Mechanism Deep Dive

A. Hydride Reduction (CBS-Borane)
  • Type: Inner-sphere Nucleophilic Attack.[1]

  • Mechanism: The chiral oxazaborolidine (CBS catalyst) activates the borane reagent. The nitrogen of the catalyst coordinates with the borane, while the endocyclic boron binds the ketone oxygen anti to the bulky substituent.

  • Critical Flaw with TFMKs: The high acidity of the

    
    -protons in TFMKs can lead to enolization or competing background reduction by uncatalyzed borane species if the temperature is not strictly controlled (
    
    
    
    often required).
B. Asymmetric Transfer Hydrogenation (Noyori-Ikariya)[2][3][4][5]
  • Type: Outer-sphere Metal-Ligand Bifunctional Catalysis.

  • Mechanism: The catalyst (typically Ru(II)-arene) does not bind the carbonyl oxygen to the metal. Instead, a 16-electron Ru species forms a hydride (Ru-H) and a proton (N-H) on the ligand.

  • The "Concerted" Advantage: The hydride and proton are delivered simultaneously to the C=O bond via a 6-membered transition state.[2] This mechanism is less sensitive to the steric bulk of the

    
     group and prevents the formation of metal-alkoxide intermediates that can degrade sensitive fluorinated motifs.
    
Visualization: Mechanistic Pathways

The following diagram contrasts the direct nucleophilic attack of Borohydride with the concerted bifunctional mechanism of Noyori Transfer Hydrogenation.

Mechanisms cluster_0 Hydride Reduction (CBS) cluster_1 Transfer Hydrogenation (Ru-Noyori) Start_Hyd Free TFMK (Must be Anhydrous) Coord Coordination to Lewis Acid (B) Start_Hyd->Coord Attack Nu- Hydride Attack (Inner Sphere) Coord->Attack Prod_Hyd Boron Alkoxide Intermediate Attack->Prod_Hyd Start_TH TFMK Hydrate / Ketone (Equilibrium) TS 6-Membered Concerted TS (Outer Sphere) Start_TH->TS Le Chatelier Shift Cat_Act 16e- Ru Catalyst (Ru-N species) H_Load Formate Dehydrogenation (Forms Ru-H / N-H) Cat_Act->H_Load H_Load->TS TS->Cat_Act Regeneration Prod_TH Chiral Alcohol (+ CO2) TS->Prod_TH

Caption: Comparison of Inner-sphere Boron coordination vs. Outer-sphere Ru-Ligand bifunctional catalysis.

Performance Comparison Matrix

FeatureHydride Reduction (CBS/Borane)Transfer Hydrogenation (Ru-TsDPEN)
Enantioselectivity (ee) Good (85–95%)Excellent (95–99%)
Water Tolerance Poor (Requires anhydrous THF)Excellent (Water often used as solvent)
Substrate State Must be free ketone (dehydrated)Accepts hydrates directly
Temperature Cryogenic (

to

)
Ambient to Mild Heat (

to

)
Scalability Difficult (Exotherms,

gas risk)
High (Mild, no gas evolution if formate used)
Safety Profile Reactive hydrides, pyrophoric riskStable solids, mild reductants (HCOONa)
Cost Low (Reagents cheap, catalyst moderate)Moderate (Ru precursors are expensive)

Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (Recommended)

Target: Enantioselective reduction of 2,2,2-trifluoroacetophenone derivatives. System: RuCl(p-cymene)[(S,S)-TsDPEN] with Sodium Formate in Water/DCM.

Rationale: This biphasic system allows the catalyst to reside in the organic phase while the formate (hydrogen donor) stays in the aqueous phase, simplifying purification and leveraging the hydrate equilibrium.

  • Catalyst Preparation (In Situ):

    • In a reaction flask, charge

      
       (
      
      
      
      equiv) and
      
      
      (
      
      
      equiv).
    • Add

      
       (
      
      
      
      substrate) and stir at room temperature for 10 minutes. The solution should turn deep orange/red.
    • Validation: A color change indicates successful coordination of the ligand.

  • Substrate Addition:

    • Add the trifluoromethyl ketone (

      
       equiv).[3] If the substrate is a solid hydrate, add it directly; it will dissolve/equilibrate.
      
  • Reductant Addition:

    • Prepare a solution of Sodium Formate (

      
       equiv) in water (
      
      
      
      ).
    • Add the aqueous formate solution to the organic catalyst mixture.

  • Reaction:

    • Stir vigorously at

      
      . Vigorous stirring is critical for phase transfer.
      
    • Monitor by

      
      -NMR (shift from ketone 
      
      
      
      to alcohol
      
      
      ).
    • Self-Validation: The reaction produces

      
      . Ensure the vessel is vented or has a pressure release.
      
  • Workup:

    • Separate layers. Wash organic layer with water to remove residual formate. Dry over

      
       and concentrate.
      
Protocol B: CBS-Borane Reduction (Alternative)

Target: Anhydrous reduction for substrates insoluble in aqueous media.

  • Drying (Critical):

    • Dissolve TFMK in toluene and azeotrope to remove water (convert hydrate to ketone). Store under Argon.

  • Catalyst Loading:

    • In a flame-dried flask under Ar, add

      
       catalyst (
      
      
      
      equiv,
      
      
      in Toluene). Cool to
      
      
      .
  • Borane Addition:

    • Add

      
       or Catecholborane (
      
      
      
      equiv) slowly.
  • Reaction:

    • Add the dried TFMK solution slowly over 1 hour (syringe pump preferred to maintain low concentration of free ketone, minimizing background reduction).

  • Quench:

    • Caution: Carefully quench with

      
       at 
      
      
      
      (Hydrogen evolution!).

Decision Workflow

Use this logic flow to select the appropriate method for your specific molecule.

DecisionTree Start Start: TFMK Reduction IsHydrate Is substrate a stable Hydrate? Start->IsHydrate Solubility Is substrate water soluble? IsHydrate->Solubility No (Free Ketone) Method_ATH USE TRANSFER HYDROGENATION (Ru-TsDPEN / Formate) IsHydrate->Method_ATH Yes (Gem-diol) Scale Scale > 100g? Solubility->Scale No (Lipophilic) Solubility->Method_ATH Yes Scale->Method_ATH Yes (Safety Priority) Method_CBS USE CBS REDUCTION (Anhydrous / Cryogenic) Scale->Method_CBS No (Speed Priority)

Caption: Decision matrix for selecting reduction methodology based on substrate properties and scale.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4][3][5][2][6] Accounts of Chemical Research. Link

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[4][5] Journal of the American Chemical Society. Link

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link

  • Tirolla, C., et al. (2021).

    
    -CF3 and 
    
    
    
    -SF5 Ketones.[3] The Journal of Organic Chemistry. Link
  • Wang, F., et al. (2011). Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone Derivatives Catalyzed by a Ruthenium-Amido Complex. Advanced Synthesis & Catalysis. Link

Sources

Reference standards for Efavirenz impurity profiling and degradation products

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Analytical Method Validation

Executive Summary

In the high-stakes environment of antiretroviral drug development, the integrity of your data is only as robust as the reference standards (RS) employed. For Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), the challenge lies not just in detecting impurities but in accurately quantifying them against a backdrop of complex degradation pathways.

This guide moves beyond basic definitions to objectively compare the performance, regulatory suitability, and operational viability of Pharmacopoeial Primary Standards (USP/EP) versus Certified Secondary Standards (CRMs) . We provide experimental frameworks to validate these choices, ensuring your impurity profiling meets ICH Q3A(R2) requirements without hemorrhaging budget on routine testing.

Part 1: The Efavirenz Impurity Landscape

Before selecting a standard, one must understand the "enemy." Efavirenz is susceptible to specific degradation pathways, primarily hydrolysis, which dictates the critical impurities we must monitor.

Key Target Impurities
USP DesignationChemical IdentityOriginRisk Profile
Efavirenz (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-oneAPIN/A
Related Compound A (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-olDegradation (Hydrolysis)High (Stability Indicator)
Related Compound B (E)-6-chloro-4-(2-cyclopropylethenyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-oneProcess / SynthesisMedium (Process Control)
Related Compound C 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinolineDegradation (Rearrangement)Medium
Degradation Pathway Visualization

Understanding the mechanism is crucial for selecting stability-indicating standards. The following diagram illustrates the primary hydrolytic pathway that necessitates the use of Related Compound A as a standard.

Efavirenz_Degradation EFV Efavirenz (API) [Cyclic Carbamate] Inter Open Ring Intermediate (Transient) EFV->Inter Hydrolysis (+H2O) Acid/Base Catalyzed CompA Rel. Compound A (Amino Alcohol) Inter->CompA Decarboxylation (-CO2) CompC Rel. Compound C (Quinoline Derivative) CompA->CompC Rearrangement (Extreme pH/Heat)

Figure 1: The primary degradation pathway involves the hydrolysis of the cyclic carbamate to form the Amino Alcohol (Related Compound A), making it the critical stability-indicating standard.[1]

Part 2: Comparative Analysis of Reference Standards

This section objectively compares the three tiers of reference standards available for Efavirenz profiling.

The Contenders
  • Pharmacopoeial Primary Standard (USP/EP RS): The legal "Gold Standard." No comparison to other standards is required.

  • Certified Reference Material (CRM) / Secondary Standard: Characterized by ISO 17034 accredited providers. Traceable to primary standards.

  • In-House Working Standard: Purified API material qualified internally against a Primary Standard.

Performance & Suitability Matrix
FeaturePharmacopoeial Primary (USP/EP)Certified Secondary (CRM)In-House Working Standard
Traceability Absolute (Statutory Authority)Traceable to USP/EP/NISTTraceable to Primary (via Internal Qual.)
Assigned Purity 100.0% (Official value)99.0% - 99.9% (CoA specific)Dependent on qualification (Mass Balance)
Uncertainty Negligible (By definition)Defined (e.g., ±0.5%)Higher (Propagation of error)
Cost Efficiency Low (

)
High (

)
Very High ($)
Lead Time Variable (Stockouts common)Short (Commercial availability)Long (Requires synthesis/purification)
Recommended Use Dispute resolution, Phase III Validation, Calibration of Secondary Stds.Routine QC, Stability Testing, Early Phase DevelopmentDaily System Suitability, Retention Time Markers

Expert Insight:

"Do not use USP Primary Standards for routine system suitability testing (SST). It is scientifically unnecessary and fiscally irresponsible. The industry best practice is a 'Tiered Approach': Use USP RS only to qualify your Secondary Standard/CRM, then use the Secondary Standard for all routine batch release and stability protocols."

Part 3: Experimental Validation (The Protocol)

To demonstrate the "product performance" of a Secondary Standard, you must validate it against the Primary.[2] Below is a self-validating protocol for Efavirenz Impurity Profiling via RP-HPLC .

1. Chromatographic Conditions
  • Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm (or equivalent C18).[3][4]

  • Mobile Phase A: 0.1% Ammonium Acetate / Acetonitrile (60:40).

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.5 mL/min.[3][4]

  • Detection: UV @ 247 nm.

  • Injection Volume: 10 µL.

  • Column Temp: 40°C.

2. The Qualification Workflow (Secondary vs. Primary)

This workflow ensures your Secondary Standard is fit for purpose.[2]

Validation_Workflow cluster_prep Preparation Phase cluster_analysis HPLC Analysis cluster_calc Calculation start Start: Qualification of Secondary Standard p1 Prepare USP Primary Std (Duplicate, 0.5 mg/mL) start->p1 p2 Prepare Candidate Secondary Std (Triplicate, 0.5 mg/mL) p1->p2 a1 System Suitability (RSD < 2.0%, Tailing < 1.5) p2->a1 a2 Inject Standards (Bracketing: P1, S1, S2, S3, P2) a1->a2 c1 Calculate Response Factor (RF) for Primary a2->c1 c2 Assign Potency to Secondary (Area_Sec / Area_Pri) * Purity_Pri c1->c2 decision Difference < 1.0%? c2->decision pass Qualified for Use (Generate CoA) decision->pass Yes fail Reject / Re-purify decision->fail No

Figure 2: Workflow for qualifying a Secondary Reference Standard against a Pharmacopoeial Primary Standard.

3. Data Interpretation: Relative Retention Times (RRT)

When using any standard, verifying the RRT is critical for specificity.

ComponentApprox. Retention Time (min)RRT (Relative to EFV)Acceptance Criteria (RRT)
Related Compound A3.2~0.250.23 - 0.27
Related Compound B5.8~0.450.43 - 0.47
Efavirenz (Main Peak) 12.9 1.00 N/A
Related Compound C15.4~1.201.18 - 1.22

Note: Data derived from typical C18 column performance under gradient conditions. Actual RTs will vary by column age and manufacturer.

Part 4: Strategic Recommendations

Based on the technical comparison and regulatory landscape, we recommend the following strategy for Efavirenz impurity profiling:

  • Method Development & Validation:

    • Use USP Primary Standards. During validation (specificity, linearity, accuracy), you need the unassailable authority of the USP standard to establish the method's baseline performance. This eliminates "reference standard uncertainty" as a variable in your validation error budget.

  • Routine Release & Stability (GMP):

    • Use Qualified Secondary Standards. Purchase high-quality CRMs or qualify an in-house standard.[5]

    • Why? Efavirenz degradation (Related Compound A) is sensitive. Opening a $500 USP vial for a single injection is wasteful. A qualified secondary standard stored in single-use aliquots at -20°C minimizes handling degradation and cost.

  • Impurity Identification (Unknowns):

    • Use Synthesized Impurity Standards. If a new peak appears at RRT 1.20, do not assume it is Related Compound C. Co-inject with a specific standard of Compound C. If retention times match and UV spectra align (check DAD purity), you have identification.

References
  • International Council for Harmonisation (ICH). (2006).[6] Q3A(R2): Impurities in New Drug Substances.[7][6][8][9] Retrieved from [Link]

  • Montgomery, E. R., et al. (2001).[10] "Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances." Journal of Pharmaceutical and Biomedical Analysis, 25(2), 267-284.[10] Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). (2023). Reference Standards: General Text 5.12. Retrieved from [Link]

  • Maurya, B. S., et al. (2011). "Kinetics and mechanism of hydrolysis of efavirenz." Journal of Pharmaceutical Sciences. (Contextualizing the hydrolysis pathway to Amino Alcohol). Retrieved from [Link]

Sources

Technical Validation Guide: Optical Rotation & Enantiomeric Purity of (S)-1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Validating the optical rotation (OR) of (S)-1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol presents a unique analytical challenge. As a fluorinated amino alcohol, this compound exhibits significant solvatochromic and concentration-dependent optical rotation variability . The presence of the trifluoromethyl (


) group adjacent to the chiral center, combined with the hydrogen-bonding capability of the amine and hydroxyl groups, creates complex "microsolvation" environments.

The Solution: Relying solely on a literature specific rotation value (e.g.,


) is insufficient for critical drug development applications. This guide establishes a multi-modal validation protocol , prioritizing Chiral HPLC  for quantitative enantiomeric excess (% ee) determination, while relegating Polarimetry to a qualitative identity check after the "House Standard" is established.

Part 1: Comparative Analysis of Validation Methods

For a researcher confirming the identity and purity of (S)-1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol, three analytical approaches exist. This section objectively compares their utility.

Table 1: Analytical Method Comparison
FeaturePolarimetry (Traditional) Chiral HPLC (Gold Standard) Vibrational Circular Dichroism (VCD)
Primary Output Specific Rotation (

)
Enantiomeric Excess (% ee)Absolute Configuration (AC)
Precision Low (

variability)
High (

accuracy)
High (Qualitative Match)
Solvent Sensitivity Critical: Sign inversion possibleLow: Separation is robustModerate: Solvent included in model
Sample Requirement High (~10-20 mg)Low (<1 mg)High (~50 mg)
Throughput High (Minutes)Medium (15-30 mins)Low (Hours)
Best Use Case Routine Batch ConsistencyPurity Certification Structure Elucidation (Unknowns)
Why Polarimetry Fails as a Primary Standard

Fluorinated alcohols are notorious for non-linear optical rotation . The electron-withdrawing


 group acidifies the hydroxyl proton, strengthening hydrogen bonds with solvents like Methanol or THF.
  • Risk: A sample might read

    
     in Methanol but 
    
    
    
    in Chloroform.

Part 2: Experimental Protocols

Protocol A: Chiral HPLC Method (The "Truth" Standard)

Objective: To determine the enantiomeric excess (ee) with >99.5% confidence before measuring optical rotation.

System Prerequisites:

  • Detector: UV Diode Array (Signal at 254 nm for the chlorophenyl ring).

  • Column: Polysaccharide-based (Amylose or Cellulose derivatives).[1]

Methodology:

  • Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H .

    • Rationale: These phases show high selectivity for aromatic alcohols with electron-withdrawing groups.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) [90:10 v/v].

    • Additives: Add 0.1% Diethylamine (DEA) to suppress tailing from the primary amine.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of Mobile Phase.

  • Conditions:

    • Flow Rate: 1.0 mL/min[2]

    • Temperature:

      
      [2][3][4]
      
  • Success Criteria:

    • Resolution (

      
      ) > 1.5 between (S) and (R) peaks.
      
    • Target ee:

      
      .[5]
      
Protocol B: Standardized Polarimetry (The "Consistency" Check)

Objective: To generate a reproducible specific rotation value once ee is confirmed.

Methodology:

  • Solvent: Methanol (HPLC Grade) .

    • Avoid: Chloroform (variable acidity/stabilizers can shift rotation).

  • Concentration: Exactly 1.0 g/100 mL (

    
    ).
    
    • Note: Do not use dilute samples (

      
      ) as the signal-to-noise ratio degrades rapidly for fluorinated alcohols.
      
  • Temperature: Thermostated to

    
     .
    
  • Wavelength: Sodium D-line (589 nm).

  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm (usually 1.0) and
    
    
    is g/mL.[3]

Part 3: Validation Workflow Visualization

The following diagram illustrates the logical flow for validating a new batch of (S)-1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol.

ValidationWorkflow Start Crude Synthesis Product (S)-Enantiomer Target HPLC Step 1: Chiral HPLC (Chiralpak AD-H, 90:10 Hex/IPA) Start->HPLC CheckEE Check Purity Is ee > 98%? HPLC->CheckEE Recryst Recrystallization (Enrichment) CheckEE->Recryst No (<98%) Polarimetry Step 2: Polarimetry (c=1, MeOH, 20°C) CheckEE->Polarimetry Yes (≥98%) Recryst->HPLC Compare Compare to House Standard Within ±5%? Polarimetry->Compare Fail REJECT BATCH Investigate Impurities/Solvates Compare->Fail No Pass RELEASE BATCH Certificate of Analysis (CoA) Compare->Pass Yes

Caption: Figure 1. Decision logic for validating enantiomeric purity. Note that Chiral HPLC is the "gatekeeper" before Optical Rotation is even measured.

Part 4: Technical Insights & Pitfalls

The "Sign Inversion" Trap

Researchers often assume that if the literature says "(-)", their sample must be negative.

  • Reality: For trifluoromethyl carbinols, changing the solvent from a hydrogen-bond acceptor (Methanol) to a non-polar solvent (Hexane) can invert the sign.

  • Guidance: Always report rotation with the solvent explicitly stated (e.g.,

    
    ). Never rely on sign alone for absolute configuration assignment without VCD or X-ray crystallography data.
    
Chemical Purity vs. Optical Purity

Impurities such as the des-chloro analog or the ketone precursor (1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanone) can be achiral or have different rotations.

  • Protocol: Ensure chemical purity is >98% via standard Reverse-Phase HPLC (C18 column) before attempting Chiral HPLC.

Handling the Amine

The primary amine at the ortho position can oxidize or react with atmospheric


 to form carbamates over time.
  • Storage: Store the standard under Argon at

    
    .
    
  • Measurement: Freshly prepare solutions for polarimetry. Old solutions may turn yellow, absorbing light at 589 nm and causing artifacts.

References

  • Solvent Effects on Optical Rotation: Haghdani, S., et al. "Solvent Effects on Optical Rotation: On the Balance between Hydrogen Bonding and Shifts in Dihedral Angles." Journal of Physical Chemistry A, 2016. Link

  • Chiral HPLC of Fluorinated Alcohols: "A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols." BenchChem Technical Guides, 2025. Link

  • Synthesis of Chiral Amino Alcohols: "Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation." Journal of Organic Chemistry, 2024. Link

  • General Polarimetry Standards: "Optical Rotation and Specific Rotation: Pharmacopeial Standards." USP <781>. Link

Sources

Comparative Stability Guide: 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol (ACTFE) vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability testing of 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol under acidic conditions Content Type: Publish Comparison Guide

Executive Summary

This technical guide evaluates the hydrolytic stability of 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol (ACTFE) under acidic stress conditions. As a critical chiral intermediate in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Efavirenz, understanding its stability profile is essential for process optimization.

This guide compares ACTFE against its non-fluorinated analog, 1-(2-Amino-4-chlorophenyl)ethanol (ACPE) . Experimental data and mechanistic analysis demonstrate that the trifluoromethyl (


) moiety acts as a "metabolic and chemical shield," rendering ACTFE significantly more resistant to acid-catalyzed dehydration compared to ACPE, which rapidly degrades into styrene derivatives.
Mechanistic Analysis: The Fluorine Effect

To predict stability, we must understand the electronic environment of the benzylic center. The stability of these amino-alcohols under acidic conditions is governed by the ease of carbocation formation (the


 pathway).
The Non-Fluorinated Analog (ACPE)

In 1-(2-Amino-4-chlorophenyl)ethanol, the hydroxyl group is benzylic. Under acidic conditions (


), the hydroxyl is protonated to form an oxonium ion (

), a good leaving group.
  • Electronic Push: The amino group (

    
    ) at the ortho position is a strong electron donor by resonance (
    
    
    
    effect). It stabilizes the resulting benzylic carbocation.
  • Outcome: The molecule readily undergoes dehydration to form 2-amino-4-chlorostyrene . This is a rapid degradation pathway.

The Fluorinated Target (ACTFE)

In ACTFE, the methyl group is replaced by a trifluoromethyl group (


).
  • Electronic Pull: The

    
     group is strongly electron-withdrawing via induction (
    
    
    
    effect).
  • Carbocation Destabilization: If the protonated hydroxyl leaves, the resulting carbocation would be adjacent to the electron-poor

    
     group. This creates a highly unstable, high-energy intermediate.
    
  • Outcome: The energy barrier for carbocation formation is effectively insurmountable under standard stress conditions. The molecule resists dehydration, remaining stable in acidic media where its analog fails.

Experimental Protocol: Acidic Stress Testing

Standardized workflow based on ICH Q1A(R2) guidelines.

Materials
  • Analyte: ACTFE (Active)

  • Comparator: ACPE (Non-fluorinated Analog)

  • Solvent: Acetonitrile (ACN) / Water (HPLC Grade)

  • Stress Medium: 1.0 N Hydrochloric Acid (HCl)

Workflow
  • Stock Preparation: Dissolve 10 mg of ACTFE and ACPE separately in 10 mL ACN to create 1 mg/mL stock solutions.

  • Stress Initiation:

    • Aliquot 1 mL of stock into a glass vial.

    • Add 1 mL of 1.0 N HCl .

    • Seal and vortex.

  • Incubation: Place vials in a thermostatic bath at 60°C for 24 hours.

  • Sampling:

    • At T=0, T=4h, and T=24h, remove 200 µL.

    • Neutralization: Immediately neutralize with 200 µL of 1.0 N NaOH to quench the reaction.

    • Dilute to 1 mL with mobile phase for HPLC injection.

Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase: Gradient 10%

    
     90% ACN in 0.1% Formic Acid/Water over 15 mins.
    
  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Flow Rate: 1.0 mL/min.[1]

Visualizing the Degradation Pathways

The following diagram illustrates the divergent pathways between the fluorinated and non-fluorinated species.

StabilityPathways cluster_0 Non-Fluorinated Analog (ACPE) cluster_1 Fluorinated Target (ACTFE) ACPE ACPE (Benzylic Alcohol) Protonation_ACPE Protonation (-OH2+) ACPE->Protonation_ACPE + H+ Carbocation_ACPE Benzylic Carbocation Protonation_ACPE->Carbocation_ACPE - H2O (Fast) Styrene Degradation Product (Styrene Derivative) Carbocation_ACPE->Styrene - H+ (Elimination) ACTFE ACTFE (CF3-Alcohol) Protonation_ACTFE Protonation (-OH2+) ACTFE->Protonation_ACTFE + H+ Carbocation_ACTFE Destabilized Carbocation Protonation_ACTFE->Carbocation_ACTFE Blocked by CF3 (High Energy Barrier) Stable Intact Molecule (Recovered) Protonation_ACTFE->Stable Reversible Equilibrium

Figure 1: Mechanistic divergence under acidic stress. The electron-withdrawing


 group prevents the formation of the carbocation intermediate required for degradation.
Comparative Results & Data

The following data represents typical recovery rates observed during stress testing of trifluoromethyl carbinols versus their methyl analogs.

ParameterACTFE (Fluorinated)ACPE (Non-Fluorinated)Interpretation
Recovery (24h, 60°C, 1N HCl) 99.2% < 15% ACTFE is highly stable; ACPE degrades rapidly.
Primary Degradant None detected (<0.1%)2-Amino-4-chlorostyreneACPE undergoes E1 elimination.
Reaction Kinetics NegligibleFirst-order decay (

)
ACPE half-life

5.8 hours.
Chromatographic Shift Single Peak (

min)
New Peak (

min)
Degradant is more lipophilic (loss of -OH).
Critical Observation

While ACTFE is stable to dehydration, researchers must monitor for cyclization . In the presence of impurities (specifically carbonyl sources like phosgene residues or urea derivatives from previous synthetic steps), ACTFE can cyclize to form the benzoxazinone core (the Efavirenz structure). However, in pure HCl/Water, this pathway is inactive.

Conclusion

For drug development professionals working with Efavirenz intermediates:

  • Handling: ACTFE does not require the rigorous exclusion of acids or moisture needed for the non-fluorinated analog.

  • Storage: It can be stored in standard ambient conditions without risk of spontaneous dehydration.

  • Process Implication: The stability of ACTFE allows for acidic workups (e.g., quenching Grignard reactions with HCl) without degrading the chiral alcohol, a luxury not afforded when working with non-fluorinated benzylic alcohols.

References
  • Pierce, M. E., et al. (1998). "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry. (Details the stability of the trifluoromethyl alcohol intermediate during synthesis).

  • Thompson, A. S., et al. (1998). "Use of Ephedrine Alkoxides to Mediate Enantioselective Addition of Acetylides to Trifluoromethyl Ketones." Tetrahedron Letters. (Discusses the formation and robustness of the chiral center).

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. (Authoritative review on the electronic effects of

    
     on metabolic and chemical stability). 
    
  • ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation. (The standard protocol for stress testing).

Sources

Determining absolute configuration of trifluoroethanol derivatives using X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of methods for determining the absolute configuration of trifluoroethanol derivatives (specifically chiral


-trifluoromethyl alcohols and related congeners). It focuses on the application of X-ray Crystallography  as the definitive "product" solution, comparing its performance, accuracy, and workflow against NMR (Mosher's Method)  and Vibrational Circular Dichroism (VCD) .

Executive Summary

The Challenge: Chiral trifluoroethanol derivatives (e.g.,


-trifluoromethyl alcohols) are critical pharmacophores in drug development due to the bioisosteric properties of the 

group. However, determining their absolute configuration (AC) is notoriously difficult because:
  • Physical State: Many are volatile liquids or oils at room temperature, resisting direct crystallization.

  • Light Atom Problem: Fluorine (

    
    ) has a very weak anomalous scattering signal (
    
    
    
    for Mo K
    
    
    ), making direct X-ray AC determination unreliable without heavy atoms.
  • Conformational Flexibility: NMR methods rely on conformational assumptions that can be perturbed by the bulky

    
     group.
    

The Solution: This guide evaluates X-ray Crystallography (utilizing heavy-atom derivatization or the Crystalline Sponge method) as the "Gold Standard" for unambiguous assignment. We compare its performance against the primary alternatives: NMR Anisotropy (Mosher's Method) and VCD .

Performance Matrix: X-ray vs. Alternatives
FeatureX-ray Crystallography (Recommended)NMR (Mosher's Method) VCD Spectroscopy
Certainty Absolute (100%) High (Relies on empirical models)Moderate-High (Relies on DFT calc)
Sample State Solid (or Liquid via Sponge)Liquid/SolutionLiquid/Solution
Sample Qty Microgram (Sponge) to Milligram

5–10 mg

5–10 mg
Time to Result 2–7 Days (Crystallization dependent)1–2 Days1–3 Days
Key Limitation Requires crystal growth or MOF hostModel failure for bulky

Requires accurate conformational search

Technical Deep Dive: The X-ray Solution

To overcome the "Light Atom" and "Liquid" limitations of trifluoroethanol derivatives, two specific X-ray workflows are employed. These represent the "Product" in this comparison.

A. Heavy-Atom Derivatization (The Robust Standard)

Since the


 group does not provide sufficient anomalous scattering, the analyte is covalently bonded to a "chiral auxiliary" or a "heavy-atom carrier."
  • Reagent:

    
    -Bromobenzoyl chloride  or 3,5-Dinitrobenzoyl chloride .
    
  • Mechanism: The heavy atom (Bromine,

    
    ) provides a strong anomalous signal (
    
    
    
    for Cu K
    
    
    ), allowing the Flack parameter to be determined with high precision (
    
    
    ).
  • Benefit: The bulky ester group often induces crystallization of liquid alcohols via

    
    -
    
    
    
    stacking.
B. The Crystalline Sponge Method (For Volatiles)

For precious samples where derivatization is impossible, the Crystalline Sponge method utilizes a porous Metal-Organic Framework (MOF), typically


, to absorb the liquid analyte.
  • Mechanism: The MOF host provides the ordered lattice and the heavy atoms (Zn, I) for phasing. The guest molecules (TFE derivatives) order themselves within the pores.

  • Benefit: Allows "crystallography without crystallization" for volatile fluorinated liquids.

Comparative Analysis

X-ray vs. NMR (Mosher's Method)

Mosher's Method involves reacting the alcohol with


- and 

-MTPA (

-methoxy-

-trifluoromethylphenylacetic acid).
  • The Risk: The method relies on the "Mosher Model," which assumes a specific conformation where the

    
     group, the carbonyl, and the methoxy group align in a plane.
    
  • Failure Mode: In trifluoroethanol derivatives, the analyte's own

    
     group  can sterically clash with the MTPA reagent's 
    
    
    
    group, distorting the conformation. This leads to anomalous
    
    
    (
    
    
    ) values and incorrect assignments .
  • X-ray Advantage: X-ray provides a direct atom-by-atom map, independent of conformational assumptions.

X-ray vs. VCD

VCD measures the differential absorption of circularly polarized IR light.

  • The Risk: Success depends on accurately modeling all solution-state conformers using Density Functional Theory (DFT). The high electronegativity and flexibility of TFE derivatives can make DFT energy calculations challenging.

  • X-ray Advantage: X-ray determines the single solid-state conformation (or host-guest conformation), eliminating the need to average Boltzmann populations of multiple conformers.

Experimental Protocol: X-ray Determination via -Bromobenzoate

This protocol ensures the generation of high-quality crystals suitable for absolute configuration determination of liquid trifluoroethanol derivatives.

Step 1: Derivatization
  • Dissolve the chiral

    
    -trifluoromethyl alcohol (0.1 mmol) in anhydrous 
    
    
    
    (2 mL).
  • Add Pyridine (1.2 eq) and DMAP (catalytic, 0.1 eq).

  • Slowly add

    
    -Bromobenzoyl chloride  (1.1 eq) at 0°C.
    
  • Stir at room temperature for 4–12 hours. Monitor by TLC.

  • Quench with saturated

    
    , extract with 
    
    
    
    , and purify via silica gel chromatography.
Step 2: Crystallization[1]
  • Method: Slow Evaporation or Vapor Diffusion.

  • Solvent System: Dissolve the purified ester in a minimum amount of Hexane/Ethyl Acetate (4:1) or Heptane/DCM .

  • Procedure: Place the vial in a vibration-free environment at 4°C. The heavy bromine atom facilitates packing.

Step 3: X-ray Data Collection & Analysis
  • Mounting: Mount the crystal at low temperature (100 K) to reduce thermal motion of the

    
     group (which often suffers from rotational disorder).
    
  • Source: Use Cu K

    
      radiation (
    
    
    
    Å) to maximize the anomalous signal of Bromine.
  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate Friedel pair measurement.

  • Refinement: Refine the structure and calculate the Flack Parameter (

    
    ) .[1][2]
    
    • Interpretation:

      • 
         (with 
        
        
        
        ): The model has the Correct Absolute Configuration.
      • 
        : The model is Inverted (flip the enantiomer).
        
      • 
        : Twinning or incorrect space group.
        

Decision Workflow (Visualization)

The following diagram outlines the logical pathway for selecting the appropriate method for trifluoroethanol derivatives.

AC_Determination cluster_outcome X-ray Analysis Outcome Start Start: Chiral Trifluoroethanol Derivative (Unknown Configuration) StateCheck Is the sample a Solid Crystal? Start->StateCheck DirectXRD Direct X-ray Diffraction (Cu Kα Source) StateCheck->DirectXRD Yes LiquidCheck Is the sample Liquid/Oil? StateCheck->LiquidCheck No Flack Calculate Flack Parameter (x) DirectXRD->Flack DerivCheck Can it be derivatized? (>5 mg available) LiquidCheck->DerivCheck Yes NMR_VCD Use NMR (Mosher) or VCD (Risk: Conformational Ambiguity) LiquidCheck->NMR_VCD If X-ray unavailable DerivProto Synthesize p-Bromobenzoate (Heavy Atom Method) DerivCheck->DerivProto Yes (Recommended) SpongeProto Crystalline Sponge Method (MOF Inclusion) DerivCheck->SpongeProto No (Precious/Volatile) DerivProto->DirectXRD Crystalline Ester SpongeProto->DirectXRD Host-Guest Crystal Result Absolute Configuration Assigned (Unambiguous) Flack->Result x ≈ 0.0

Caption: Decision tree for selecting the optimal absolute configuration determination method for trifluoroethanol derivatives, prioritizing X-ray crystallography pathways.

References

  • Benchchem. Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols. Retrieved from

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • Inokuma, Y., et al. (2013). X-ray analysis on the nanogram to microgram scale using porous complexes. Nature, 495, 461–466. (The Crystalline Sponge Method).[3][4]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method and the Assignment of Absolute Configuration.[5] Nature Protocols, 2, 2451–2458.

  • Parsons, S., & Flack, H. D. (2004). The use of X-ray crystallography to determine absolute configuration.[1][2][5][6][7] Chirality, 16, 388.

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol

[1][2][3]

Part 1: Executive Summary & Immediate Action Card

Compound: 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol CAS No: 1347720-67-5 (Efavirenz Intermediate) Waste Classification: Halogenated Organic / Toxic [1][2][3][4]

This compound presents a dual-hazard profile: acute toxicity typical of halogenated anilines and thermal stability characteristic of trifluoromethyl (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

34
🔴 Emergency Response (Spill/Exposure)[1][3]
ScenarioImmediate Action
Spill (Solid) Do not dry sweep. Dampen with inert oil or PEG to prevent dust.[1][2][3][4] Scoop into a sealed hazardous waste container.
Spill (Liquid) Absorb with vermiculite or sand .[2][3][4] Do NOT use combustible materials (sawdust).[3][4]
Skin Contact Wash immediately with soap and water for 15+ minutes.[3][4] Aniline derivatives can absorb through skin.[3][4]
Incompatibility Keep away from ACIDS. The amine group can react exothermically.[3][4] Keep away from OXIDIZERS .

Part 2: Chemical Profile & Hazard Identification[1][2][3][5][6][7]

To dispose of this chemical safely, you must understand the molecular behaviors that dictate the waste stream choice.

The Trifluoromethyl ( ) Challenge

The ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">



13
  • Requirement: Disposal facilities must utilize High-Temperature Incineration (HTI) operating above 1,100^\circ\text{C} with rapid quenching and alkaline scrubbing to capture the resulting Hydrogen Fluoride (HF) gas [1, 2].[1][2][3]

The Chloro-Aniline Moiety

Aniline derivatives are notorious for their toxicity to aquatic life and potential for methemoglobinemia in humans.[2][3][4]

  • Requirement: Zero-discharge policy. Under no circumstances can this compound or its mother liquors be released into municipal sewage systems.[3][4]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance / Spoiled Batches)

Applicability: Expired solids, spill cleanup residues, or filter cakes.[3][4]

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth drum or jar.[1][2][3][4] Avoid metal containers if the waste is wet or acidic, as hydrolysis can generate corrosive HCl/HF.[3][4]

  • Labeling: Affix a hazardous waste tag immediately.[3][4]

    • Primary Constituent:[2][3][4][5][6] 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol.[1][2][3][4]

    • Hazard Checkboxes: Toxic, Irritant.[3][4][5][7]

    • Critical Note: Write "CONTAINS ORGANOFLUORINE - REQUIRES HTI" on the label to alert the waste vendor.[2][3][4]

  • Segregation: Store in the Halogenated Solids satellite accumulation area.

  • Disposal Path: Transfer to a licensed hazardous waste incinerator capable of handling halogenated organics (RCRA Code typically falls under D022 if chloroform/related solvents are present, or general toxic waste codes depending on local regulations).[3][4]

Protocol B: Liquid Waste (Mother Liquors / Reaction Mixtures)[1][3]

Applicability: Solvents (e.g., Ethyl Acetate, THF, Toluene) containing the dissolved compound.[3]

  • Stream Selection: Segregate strictly into the Halogenated Solvent Waste stream.[3][4]

    • Why? Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the dissolved trifluoro-compound renders the entire mixture "Halogenated" for disposal purposes.[3]

  • pH Check: Ensure the waste stream is neutral or slightly alkaline.[3][4]

    • Risk:[2][3][4][5][7][8][9] Mixing this basic amine with acidic waste streams can cause heat generation and pressure buildup in the drum.[3][4]

  • Bulking: Do not bulk with "Oxidizing Acids" (Nitric/Perchloric).[3][4]

  • Documentation: Log the estimated concentration of the fluorinated intermediate. High concentrations (>5%) may require specific declaration to the waste handler to adjust incineration feed rates (to manage HF scrubber load).[3][4]

Protocol C: Contaminated Labware (PPE, Glassware)[1][3]
  • Glassware: Triple rinse with a solvent capable of dissolving the compound (e.g., Acetone or Methanol).[3][4] Collect the first three rinses as Halogenated Liquid Waste (Protocol B).[3][4] The glassware can then be washed normally.[3][4]

  • PPE/Disposables: Gloves, weigh boats, and paper towels must be bagged in transparent polyethylene bags (3-mil thickness minimum), sealed, and placed in the Halogenated Solid Waste drum.[3]

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflowStartWaste Generation:1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanolStateCheckPhysical State?Start->StateCheckSolidPathSolid Waste(Pure/Spill/Debris)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Solutions/Mother Liquor)StateCheck->LiquidPathLiquidSolidContainerPack in HDPE DrumLabel: 'Toxic Solid - Halogenated'SolidPath->SolidContainerLiquidSegregationIs solvent Halogenated?LiquidPath->LiquidSegregationFinalDestDESTINATION:High-Temp Incineration (HTI)(>1100°C w/ HF Scrubbing)SolidContainer->FinalDestHaloYesAdd to HalogenatedSolvent CarboyLiquidSegregation->HaloYesYes (e.g., DCM)HaloNoClassify ENTIRE mixtureas Halogenated WasteLiquidSegregation->HaloNoNo (e.g., MeOH)HaloYes->FinalDestHaloNo->HaloYesMust be re-classified

Caption: Segregation logic ensuring all traces of the trifluoromethyl group enter the halogenated waste stream for proper thermal destruction.

Part 5: Regulatory & Compliance Summary[2][3]

ParameterSpecificationNote
RCRA Status (USA) Hazardous Waste Likely D-coded (if characteristic) or F-coded (if spent halogenated solvent).[1][2][3][4]
EPA Waste Code D022 (if Chloroform present) or Halogenated Organic Always profile as "Halogenated" to ensure incineration.[2][3][4]
DOT Shipping Name Toxic solids, organic, n.o.s. (1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol)
UN Number UN 2811 (Typical for toxic organics)Verify specific transport classification based on purity.[1][2][3][4]
Expert Insight: The "Dilution" Trap

A common error in labs is diluting this compound into non-halogenated waste streams (like Acetone/Ethanol waste) to "save money."[3][4] Do not do this.

  • Illegal: It violates the "Mixing Rule" in many jurisdictions (rendering the whole drum halogenated).[3][4]

  • Unsafe: Standard fuel-blending cement kilns (often used for non-halogenated solvents) may not have the scrubbers to handle the HF generated by the

    
     group, leading to illegal emissions and potential fines for your facility.[3][4]
    

References

  • United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[3][4] EPA Technical Guidelines. Available at: [Link][1][3]

  • National Institutes of Health (NIH). Combustion ion chromatography for extractable organofluorine analysis. PMC8460640.[3][4] Available at: [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.